Antifungal agent 35
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27BrN4O4 |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
3-(4-bromo-2-methoxyphenyl)-N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C26H27BrN4O4/c1-35-22-15-18(27)11-12-21(22)31-26(34)20-10-6-5-9-19(20)24(30-31)25(33)29-16-23(32)28-14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
RGMIHEWYUXSZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanisms of Action of Antifungal Agents
Introduction
While a specific "antifungal agent 35" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the primary mechanisms of action employed by major classes of antifungal drugs. This technical document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular pathways targeted by these therapeutic agents. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key signaling pathways and experimental workflows.
Azole Antifungals: Inhibition of Ergosterol Biosynthesis
The azole class of antifungals, which includes imidazoles (e.g., ketoconazole, miconazole) and triazoles (e.g., fluconazole, voriconazole), represents a cornerstone of antifungal therapy.[1][2][3] Their primary mechanism of action is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5]
Core Mechanism of Action:
Azoles selectively inhibit the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[4][5][6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[4][6] The altered membrane composition disrupts its integrity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[4][5]
Quantitative Data:
The following table summarizes the in vitro activity of representative azole antifungals against various fungal pathogens.
| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [7] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 2.0 | [7] |
| Voriconazole | Candida albicans | ≤0.03 - 0.5 | [4] |
| Voriconazole | Aspergillus fumigatus | 0.25 - 2.0 | [7] |
| Ketoconazole | Candida albicans | 0.01 - 100 | [8] |
Experimental Protocols:
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
-
A standardized suspension of the fungal isolate is prepared in a liquid medium (e.g., RPMI-1640).
-
The antifungal agent is serially diluted in a 96-well microtiter plate.
-
The fungal suspension is added to each well containing the antifungal agent.
-
The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.
-
-
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Fungal cells are cultured in the presence and absence of the azole antifungal agent.
-
Lipids are extracted from the fungal cells using a solvent system (e.g., chloroform:methanol).
-
The sterol fraction is separated and derivatized to increase volatility.
-
The derivatized sterols are analyzed by GC-MS to identify and quantify the different sterol species.
-
A decrease in ergosterol and an accumulation of lanosterol and other 14-methylated sterols in treated cells compared to untreated cells confirms the inhibition of 14α-demethylase.
-
Signaling Pathway and Mechanism Visualization:
Caption: Mechanism of action of azole antifungals.
Polyene Antifungals: Direct Membrane Disruption
Polyenes, such as Amphotericin B and Nystatin, are a class of antifungal agents that directly interact with the fungal cell membrane.[1][9]
Core Mechanism of Action:
Polyenes bind with high affinity to ergosterol in the fungal cell membrane.[1][9] This binding leads to the formation of pores or channels in the membrane, causing an increase in its permeability.[9][10] The loss of intracellular ions and small molecules through these pores disrupts the electrochemical gradient and leads to fungal cell death.[1]
Quantitative Data:
| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | Reference |
| Amphotericin B | Candida albicans | 0.03 - 1.0 | [9] |
| Amphotericin B | Aspergillus fumigatus | 0.03 - 1.0 | [9] |
| Amphotericin B | Cryptococcus neoformans | 0.03 - 1.0 | [9] |
| Nystatin | Candida albicans | >1 | [1] |
Experimental Protocols:
-
Potassium Ion (K+) Efflux Assay:
-
Fungal cells are washed and resuspended in a low-potassium buffer.
-
A baseline measurement of extracellular K+ concentration is taken using a potassium-selective electrode.
-
The polyene antifungal agent is added to the cell suspension.
-
The extracellular K+ concentration is monitored over time.
-
A rapid increase in extracellular K+ concentration indicates membrane permeabilization.
-
-
Hemolysis Assay for Host Cell Toxicity:
-
A suspension of red blood cells (erythrocytes) is prepared.
-
The polyene antifungal agent is added to the red blood cell suspension at various concentrations.
-
The mixture is incubated, and the release of hemoglobin is measured spectrophotometrically.
-
This assay helps to assess the selectivity of the polyene for fungal (ergosterol-containing) versus mammalian (cholesterol-containing) membranes.
-
Mechanism Visualization:
Caption: Mechanism of action of polyene antifungals.
Allylamine Antifungals: Squalene Epoxidase Inhibition
Allylamines, such as Terbinafine, represent another class of ergosterol biosynthesis inhibitors, but they act at an earlier step in the pathway compared to azoles.[1][11]
Core Mechanism of Action:
Allylamines inhibit the enzyme squalene epoxidase, which catalyzes the conversion of squalene to squalene epoxide.[5][12] This inhibition has a dual antifungal effect: it depletes the cell of ergosterol and leads to the intracellular accumulation of toxic levels of squalene.[11][12]
Quantitative Data:
| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | Reference |
| Terbinafine | Trichophyton rubrum | 0.001 - 0.05 | [1] |
| Terbinafine | Candida albicans | 0.23 - 0.26 (G-MIC) | [1] |
Experimental Protocols:
-
In Vitro Squalene Epoxidase Inhibition Assay:
-
Microsomes containing squalene epoxidase are isolated from fungal cells.
-
The enzyme is incubated with its substrate, squalene, and a cofactor (NADPH) in the presence of varying concentrations of the allylamine antifungal.
-
The formation of the product, squalene epoxide, is measured, often using radiolabeled squalene and quantifying the radiolabeled product.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
-
-
Squalene Accumulation Assay:
-
Fungal cells are treated with the allylamine antifungal.
-
Lipids are extracted, and the squalene content is quantified using a method such as high-performance liquid chromatography (HPLC) or GC-MS.
-
A significant increase in intracellular squalene levels in treated cells compared to untreated cells indicates inhibition of squalene epoxidase.
-
Mechanism Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. pre-med.jumedicine.com [pre-med.jumedicine.com]
Antifungal Agent 35: A Review of Discovery and Synthesis in the Context of Modern Antifungal Drug Development
Introduction
The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to public health. The mortality rates associated with these infections remain alarmingly high, rivaling or even surpassing those of well-known diseases like drug-resistant tuberculosis and malaria.[1] This urgent need has catalyzed extensive research into the discovery and development of novel antifungal agents. While a specific compound designated "antifungal agent 35" is not prominently identified in publicly available scientific literature, this guide will provide a comprehensive overview of the principles and methodologies that would underpin the discovery and synthesis of such a novel agent, drawing upon the current landscape of antifungal drug development. This document is intended for researchers, scientists, and drug development professionals actively engaged in this critical field.
The current arsenal of antifungal drugs is primarily limited to a few classes, each with a distinct mechanism of action. These include the azoles, which inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane; the polyenes, which bind to ergosterol, leading to membrane disruption; and the echinocandins, which interfere with the synthesis of β-1,3-glucan, a key component of the fungal cell wall.[1][2][3] The development of new antifungal agents often focuses on overcoming the limitations of these existing drugs, such as toxicity, narrow spectrum of activity, and the development of resistance.[4]
I. The Discovery Process: From Target Identification to Lead Compound
The discovery of a novel antifungal agent is a multi-step process that begins with the identification of a suitable fungal-specific target and culminates in the identification of a promising lead compound.
Target Identification and Validation
A crucial first step is the identification of a molecular target that is essential for fungal survival but absent or significantly different in humans, thereby minimizing potential toxicity.[4] Genome mining has revealed a vast number of potential fungal-specific targets that remain unexploited.[1]
Key Antifungal Drug Targets:
| Target Class | Specific Target | Mechanism of Action | Representative Drug Class |
| Cell Membrane | Ergosterol Biosynthesis (CYP51/Erg11p) | Inhibition of lanosterol 14α-demethylase, leading to depletion of ergosterol and accumulation of toxic sterols.[2][5] | Azoles (e.g., Fluconazole, Itraconazole) |
| Ergosterol | Direct binding to ergosterol, forming pores in the cell membrane and causing leakage of cellular contents.[2][6] | Polyenes (e.g., Amphotericin B) | |
| Cell Wall | β-1,3-D-glucan synthase (Fks1p) | Inhibition of the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][7] | Echinocandins (e.g., Caspofungin) |
| Nucleic Acid Synthesis | Thymidylate synthase | Inhibition of DNA and RNA synthesis. | Flucytosine |
| Novel Targets | Dihydroorotate dehydrogenase, Inositol acyltransferase | Inhibition of essential metabolic pathways.[7] | Olorofim, Fosmanogepix |
Screening and Hit Identification
Once a target is validated, high-throughput screening (HTS) of large compound libraries is a common strategy to identify "hits"—molecules that exhibit activity against the target.[7] These libraries can be of several types, including collections of existing drugs (for repurposing), natural products, and newly synthesized chemical entities.[1]
Experimental Protocol: High-Throughput Screening (HTS) for Fungal Growth Inhibition
-
Preparation of Fungal Inoculum: A standardized suspension of the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable growth medium.
-
Compound Plating: Test compounds from a chemical library are dispensed into 384-well microtiter plates at a fixed concentration. Control wells containing solvent only (negative control) and a known antifungal (positive control) are included.
-
Inoculation: The fungal inoculum is added to all wells of the microtiter plates.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Growth Measurement: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by using a metabolic indicator dye (e.g., resazurin).
-
Hit Identification: Compounds that exhibit a significant reduction in fungal growth compared to the negative control are identified as hits.
Logical Workflow for Hit Identification
References
- 1. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to a Representative Azole Antifungal Agent
Disclaimer: The term "antifungal agent 35" does not correspond to a universally recognized or publicly documented specific chemical entity. It is likely a provisional designation from a specific research endeavor. To fulfill the detailed requirements of this request, this guide will focus on a well-characterized and widely used antifungal agent, Fluconazole , a member of the triazole class. This comprehensive overview will serve as a representative technical guide for researchers, scientists, and drug development professionals.
Introduction to Fluconazole
Fluconazole is a synthetic, broad-spectrum triazole antifungal agent that is widely used in the treatment and prevention of superficial and systemic fungal infections.[1] It is a first-generation triazole that represented a significant advancement in antifungal therapy due to its excellent bioavailability and favorable pharmacokinetic profile.[1] Fluconazole is particularly effective against various species of Candida and Cryptococcus. Its primary mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.
Chemical Structure and Properties
Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a white crystalline solid. Its chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of Fluconazole
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂F₂N₆O | |
| Molecular Weight | 306.27 g/mol | |
| Melting Point | 138-140 °C | |
| Solubility | Sparingly soluble in water and saline. Freely soluble in methanol. | |
| pKa | 2.94 | |
| LogP | 0.5 |
Mechanism of Action
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, fungal cell death (fungicidal effect).
References
In Vitro Activity of Novel 1,3,4-Thiadiazole-Based Antifungal Agents: A Technical Overview
This technical guide provides a comprehensive analysis of the in vitro antifungal activity of a representative antifungal agent, herein referred to as a 1,3,4-thiadiazole derivative, based on publicly available scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of new antifungal compounds.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in the design of new antifungal drugs due to its diverse biological activities.[1][2] Compounds incorporating this moiety have demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi.[3][4][5] This guide summarizes the key in vitro characteristics of these compounds, including their antifungal potency, proposed mechanism of action, and the experimental protocols used for their evaluation.
Quantitative In Vitro Antifungal Activity
The in vitro potency of 1,3,4-thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6] The following table summarizes representative MIC values for various 1,3,4-thiadiazole derivatives against common fungal pathogens.
| Fungal Species | Representative MIC Range (µg/mL) | Reference Compound |
| Candida albicans | 0.0625 - 16 | Fluconazole |
| Candida glabrata | 0.125 - 32 | Fluconazole |
| Candida parapsilosis | 0.25 - 64 | Fluconazole |
| Candida krusei | 1 - >64 | Fluconazole |
| Cryptococcus neoformans | 0.125 - 8 | Amphotericin B |
| Aspergillus fumigatus | 0.25 - 16 | Voriconazole |
| Trichophyton rubrum | 0.03 - 4 | Terbinafine |
| Epidermophyton floccosum | 0.03 - 2 | Itraconazole |
Note: The MIC values presented are a generalized range based on multiple studies of different 1,3,4-thiadiazole derivatives and are for illustrative purposes. Actual MICs for a specific compound may vary.
Proposed Mechanism of Action
While the precise mechanism of action for all 1,3,4-thiadiazole derivatives is not fully elucidated, evidence suggests that many compounds in this class function similarly to azole antifungals by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] The proposed pathway involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[7][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[8]
Experimental Protocols
The in vitro antifungal activity of 1,3,4-thiadiazole derivatives is determined using standardized methodologies, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A2 documents for yeasts and filamentous fungi, respectively.[6][9]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method involves challenging the fungal isolates with serial dilutions of the antifungal agent in a liquid broth medium.
Protocol Steps:
-
Preparation of Antifungal Agent Stock Solution: The 1,3,4-thiadiazole derivative is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in RPMI 1640 medium to achieve a range of final concentrations for testing.[10] These dilutions are dispensed into 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.[11] A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, typically a 0.5 McFarland standard, to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]
-
Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[10]
-
MIC Determination: Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azole-like compounds) compared to a drug-free control well.[6]
Conclusion
The 1,3,4-thiadiazole scaffold represents a valuable starting point for the development of new antifungal agents. The compounds from this class have demonstrated significant in vitro activity against a range of clinically relevant fungi. Their proposed mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, makes them attractive candidates for further preclinical and clinical development. The standardized protocols described herein are essential for the accurate and reproducible evaluation of the in vitro potency of these and other novel antifungal compounds.
References
- 1. wjpmr.com [wjpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 6. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. academic.oup.com [academic.oup.com]
Antifungal Agent 35 (Itraconazole): A Technical Overview of its Spectrum of Activity Against Pathogenic Fungi
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the antifungal agent Itraconazole, a broad-spectrum triazole antimycotic. For the purposes of this document, Itraconazole will be referred to as "Antifungal Agent 35," reflecting its chemical formula, C35H38Cl2N8O4. This guide will delve into its spectrum of activity against a range of pathogenic fungi, detail the experimental protocols for determining its efficacy, and illustrate its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action
This compound (Itraconazole) primarily exerts its effect by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is a critical component in the ergosterol biosynthesis pathway.[2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[2]
By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol.[1][2] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[2] The consequence is a cascade of detrimental effects, including increased membrane permeability, altered activity of membrane-associated enzymes, and inhibition of fungal growth and replication, ultimately leading to fungal cell death.[2] The selective toxicity of Itraconazole is attributed to its higher affinity for fungal cytochrome P450 enzymes compared to their mammalian counterparts.[1]
References
Preliminary Studies on Antifungal Agent 35: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated as "Antifungal Agent 35." This name is likely a placeholder for a novel or proprietary compound.
This technical guide has been structured to serve as a comprehensive template. It utilizes the well-characterized azole class of antifungal agents as a placeholder to illustrate the required data presentation, experimental protocols, and visualizations. Researchers, scientists, and drug development professionals can adapt this framework by substituting the provided examples with their own data for "this compound."
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of novel antifungal agents is crucial to combat emerging drug resistance and to broaden the spectrum of treatable mycoses. This document outlines the preliminary in vitro evaluation of a novel antifungal candidate, designated here as this compound. The presented data and methodologies are based on established protocols for the characterization of antifungal compounds, using the azole antifungal mechanism as an illustrative example.
Mechanism of Action
Antifungal agents function through various mechanisms, often by targeting structures unique to fungal cells to ensure selective toxicity.[1][2] Common targets include the fungal cell wall, the cell membrane, and nucleic acid synthesis.[3][4]
The primary mechanism of action for the azole class of antifungals, used here as a model, is the inhibition of the enzyme lanosterol 14α-demethylase.[2][5] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] By disrupting ergosterol production, azoles compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][2]
To visualize this pathway, the following diagram illustrates the targeted disruption of ergosterol synthesis.
Caption: Targeted inhibition of the ergosterol biosynthesis pathway by this compound.
In Vitro Efficacy
The antifungal activity of a compound is typically determined by its ability to inhibit the growth of various fungal pathogens. This is quantified by the Minimum Inhibitory Concentration (MIC).
Data Presentation
The following tables summarize the in vitro antifungal activity and cytotoxicity profile of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 1 | 2 |
| Cryptococcus neoformans | ATCC 208821 | 0.06 | 0.125 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Description | IC₅₀ (µg/mL) |
| HepG2 | Human Liver Epithelial Carcinoma | > 64 |
| HEK293 | Human Embryonic Kidney Cells | > 64 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Fungal Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well, as determined by visual inspection or spectrophotometric reading. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Protocol 2: Mammalian Cell Cytotoxicity Assay
-
Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of cell viability is calculated relative to the vehicle control.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is determined by plotting a dose-response curve.
Experimental and Screening Workflow
A systematic approach is essential for the discovery and preliminary evaluation of novel antifungal agents. The following workflow diagram outlines the key stages, from initial screening to lead compound identification.
Caption: A typical workflow for the screening and preliminary evaluation of antifungal candidates.
Conclusion
The preliminary data, based on the placeholder model of an azole antifungal, suggest that this compound demonstrates potent in vitro activity against a range of clinically relevant fungal pathogens. Furthermore, its low cytotoxicity against human cell lines indicates a favorable selectivity profile. The established experimental protocols and workflows provide a robust framework for the continued investigation and development of this and other novel antifungal candidates. Further studies are warranted to elucidate the precise molecular interactions and to evaluate the in vivo efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal - Wikipedia [en.wikipedia.org]
Unveiling Antifungal Agent 35: A Technical Guide to its Synergistic Action with Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Antifungal Agent 35, also identified as compound 24 (a phthalazinone derivative), a potent enhancer of fluconazole's antifungal activity against Candida albicans. This document collates available quantitative data, details experimental protocols for assessing its synergistic effects, and visualizes key experimental workflows, offering a comprehensive resource for researchers in antifungal drug development.
Core Findings: Potent Synergy Against Fluconazole-Resistant C. albicans
This compound (compound 24) has demonstrated remarkable synergistic activity with fluconazole, significantly reducing the effective concentration of fluconazole required to inhibit the growth of both susceptible and resistant strains of C. albicans. Notably, compound 24 itself does not exhibit intrinsic antifungal activity but acts as a powerful chemosensitizer.
Quantitative Data Summary
The synergistic antifungal activity of compound 24 with fluconazole has been quantified using metrics such as the half-maximal effective concentration (EC50) and the Fractional Inhibitory Concentration Index (FICI). The data presented below is extracted from studies on various C. albicans strains, including fluconazole-susceptible and resistant clinical isolates.
Table 1: In Vitro Potency of Compound 24 in Combination with Fluconazole against a Fluconazole-Susceptible C. albicans Strain (HLY4123) [1]
| Compound | Fluconazole Concentration (µg/mL) | EC50 (nM) |
| Compound 24 | 0.25 | 1 |
| Compound 24 | 0.05 | 7 |
Table 2: In Vitro Potency of Compound 24 in Combination with Fluconazole against Fluconazole-Resistant Clinical Isolates of C. albicans [1]
| Clinical Isolate | Fluconazole MIC50 (µg/mL) | EC50 of Compound 24 (µM) |
| CaCi-1 | 32 | 0.13 |
| CaCi-2 | >128 | 0.13 |
| CaCi-10 | 128 | 0.08 |
| CaCi-17 | >128 | 0.25 |
| CaCi-45 | >128 | 0.12 |
Table 3: Synergistic Interaction of Compound 24 with Fluconazole against Fluconazole-Resistant C. albicans Isolates (Checkerboard Assay) [1]
| Clinical Isolate | FICI | Interpretation |
| CaCi-1 | 0.25 | Synergy |
| CaCi-2 | 0.16 | Synergy |
| CaCi-10 | 0.13 | Synergy |
| CaCi-17 | 0.25 | Synergy |
A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 is indicative of a synergistic interaction.
Mechanism of Action: An Unresolved Puzzle
While the synergistic effect of this compound (compound 24) with fluconazole is well-documented, the precise mechanism of action remains to be elucidated. The original research indicates that the origin of this synergy is uncertain, and it could not be attributed to a single, specific resistance mechanism, such as the overexpression of efflux pumps like Cdr1p.[1] Further investigation is required to determine the molecular targets and signaling pathways involved in the fluconazole-enhancing activity of compound 24.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the synergistic antifungal activity of compound 24.
Broth Microdilution Assay for EC50 Determination
This assay is employed to determine the concentration of compound 24 that inhibits 50% of fungal growth in the presence of a fixed concentration of fluconazole.
-
Inoculum Preparation: C. albicans strains are grown on Sabouraud Dextrose Agar (SDA) plates. A single colony is then used to inoculate Yeast Peptone Dextrose (YPD) broth and incubated overnight at 30°C. The yeast cells are subsequently washed with sterile water and resuspended in RPMI-1640 medium to a final concentration of 2.5 x 103 cells/mL.
-
Drug Preparation: Compound 24 is serially diluted in DMSO. A fixed, sub-inhibitory concentration of fluconazole is prepared in RPMI-1640 medium.
-
Assay Plate Setup: In a 96-well microtiter plate, the serially diluted compound 24 is added to wells containing the prepared fungal inoculum and the fixed concentration of fluconazole.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Data Analysis: Fungal growth is determined by measuring the optical density at 600 nm (OD600). The EC50 value is calculated by fitting the dose-response curve to a non-linear regression model.
Checkerboard Assay for FICI Determination
The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.
-
Inoculum and Drug Preparation: The fungal inoculum and drug solutions (compound 24 and fluconazole) are prepared as described for the broth microdilution assay.
-
Assay Plate Setup: In a 96-well plate, serial dilutions of compound 24 are made along the x-axis, and serial dilutions of fluconazole are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds. Each well is then inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 48 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) for each drug alone and in combination is determined visually or by spectrophotometric reading. The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Visualizations
Experimental Workflow for Synergy Determination
The following diagram illustrates the general workflow for assessing the synergistic antifungal activity of a test compound with a known antifungal agent.
Caption: Workflow for determining synergistic antifungal activity.
Conclusion
This compound (compound 24) represents a promising lead compound for the development of adjunctive therapies to enhance the efficacy of azole antifungals against resistant fungal pathogens. While its precise mechanism of action is a subject for future research, the robust in vitro data underscores its potential to overcome fluconazole resistance in C. albicans. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this and similar fluconazole-enhancing agents.
References
molecular target of Antifungal agent 35
An in-depth analysis of scientific literature and chemical databases reveals that "Antifungal Agent 35" is not a universally recognized or standardized name for a specific molecular compound. The designation "35" in the context of antifungal research appears in various publications, but it typically refers to one of the following:
-
A compound number in a series: In drug discovery and development, newly synthesized or tested compounds are often assigned arbitrary numbers within a research paper or patent. For instance, "compound 35" would be the 35th compound discussed in that specific document. Without the context of the specific publication, it is impossible to identify the chemical structure, molecular target, or any associated data for "compound 35."
-
A citation number: The number is frequently used in scientific literature to cite a specific reference, such as a journal article or book chapter.
-
A concentration or other numerical data: The number 35 might appear in experimental data, such as a concentration (e.g., 35 µg/mL) or as part of a larger set of experimental parameters.
To provide a detailed technical guide on a specific antifungal agent, more precise information is required. For researchers, scientists, and drug development professionals seeking information on a particular antifungal agent, it is crucial to use a specific and recognized identifier. This can include:
-
The full chemical name: Following IUPAC (International Union of Pure and Applied Chemistry) nomenclature.
-
A common or brand name: If the agent is a known drug (e.g., Fluconazole, Amphotericin B).
-
A unique identification number: Such as a CAS (Chemical Abstracts Service) number or a specific compound number from a known publication.
-
A citation for the primary research article: Including the author(s), year of publication, and journal.
Without this specific information, a comprehensive and accurate technical guide on the molecular target, quantitative data, experimental protocols, and signaling pathways of a specific "this compound" cannot be compiled. Researchers are encouraged to consult the original publication or database where they encountered this designation to obtain the necessary identifiers.
In-Depth Technical Guide: Azole Antifungals and the Inhibition of Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthetic pathway of ergosterol is a prime target for antifungal drug development due to its absence in humans. This technical guide provides a comprehensive overview of the mechanism of action of azole antifungals, a prominent class of agents that inhibit ergosterol biosynthesis. We present quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the key pathways and workflows. While this guide uses azole antifungals as a representative class, the principles and methodologies described are broadly applicable to the study of other ergosterol biosynthesis inhibitors.
The Ergosterol Biosynthesis Pathway and the Mechanism of Azole Antifungals
The synthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA. A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of the final ergosterol molecule.
Azole antifungal agents exert their effect by specifically inhibiting lanosterol 14α-demethylase.[1] The nitrogen atom in the azole ring (either imidazole or triazole) binds to the heme iron atom in the active site of the enzyme, preventing the binding of the natural substrate, lanosterol.[1] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterols.[1] The altered membrane composition disrupts its normal function, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death.[1]
Quantitative Efficacy Data
The in vitro efficacy of antifungal agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the target enzyme.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Below are tables summarizing the MIC ranges, MIC50, and MIC90 values for two widely used azole antifungals, fluconazole and voriconazole, against common fungal pathogens.
Table 1: In Vitro Activity of Fluconazole Against Candida albicans
| Reporting Study/Year | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pfaller et al. (2010) | 1,570 | 0.25 - 64 | 0.5 | 1 |
| Castanheira et al. (2014) | 3,933 | ≤0.12 - >64 | 0.25 | 1 |
| Lockhart et al. (2016) | 1,218 | ≤0.12 - 64 | 0.25 | 1 |
Table 2: In Vitro Activity of Voriconazole Against Aspergillus fumigatus
| Reporting Study/Year | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Espinel-Ingroff et al. (2011) | 3,919 | ≤0.06 - 8 | 0.5 | 1 |
| Pfaller et al. (2012) | 1,237 | ≤0.03 - 8 | 0.25 | 0.5 |
| Badali et al. (2013) | 421 | 0.03 - 4 | 0.25 | 0.5 |
Lanosterol 14α-Demethylase Inhibition (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 3: IC50 Values of Azole Antifungals Against Fungal Lanosterol 14α-Demethylase (CYP51)
| Antifungal Agent | Fungal Species | IC50 (µM) | Reference |
| Fluconazole | Candida albicans | 0.4 - 0.6 | [2] |
| Itraconazole | Candida albicans | 0.4 - 0.6 | [2] |
| Voriconazole | Candida albicans | ~0.1 | [3] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4]
Materials:
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Antifungal agent stock solution
-
Fungal inoculum, adjusted to 0.5 McFarland standard and then diluted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Antifungal Dilutions:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 11 of the microtiter plate.
-
Add 200 µL of the antifungal stock solution (at twice the highest desired final concentration) to well 12.
-
Perform serial two-fold dilutions by transferring 100 µL from well 12 to well 11, mixing thoroughly, and repeating this process down to well 2. Discard the final 100 µL from well 2. Well 1 serves as the growth control (no drug).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (wells 1-12).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
Protocol for In Vitro Ergosterol Biosynthesis Inhibition Assay
This protocol is adapted from methods used to quantify ergosterol content in fungal cells.[6][7]
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
Antifungal agent
-
25% Alcoholic potassium hydroxide solution
-
Heptane
-
Sterile distilled water
-
Spectrophotometer capable of scanning between 240 and 300 nm
Procedure:
-
Cell Culture and Treatment:
-
Inoculate 50 mL of SDB with a single colony of the fungal strain.
-
Add the antifungal agent at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x MIC). Include a no-drug control.
-
Incubate the cultures for 16-24 hours at 35°C with shaking.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation and wash once with sterile distilled water.
-
Determine the wet weight of the cell pellet.
-
Add 3 mL of 25% alcoholic potassium hydroxide to the cell pellet and vortex.
-
Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
-
Ergosterol Extraction:
-
After cooling, add 1 mL of sterile distilled water and 3 mL of heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.
-
Allow the layers to separate and transfer the upper heptane layer to a new tube.
-
-
Spectrophotometric Analysis:
-
Dilute the heptane extract with 100% ethanol.
-
Scan the absorbance of the diluted extract from 240 to 300 nm.
-
The presence of ergosterol will result in a characteristic four-peaked curve.[7] The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm) and compared to a standard curve of pure ergosterol.
-
The percentage of ergosterol inhibition is calculated relative to the no-drug control.
-
Visualizations
Ergosterol Biosynthesis Pathway and Azole Inhibition
Caption: Ergosterol biosynthesis pathway with the point of inhibition by azole antifungals.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Ergosterol Quantitation
Caption: Workflow for the quantitation of ergosterol inhibition in fungal cells.
References
- 1. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a lanosterol 14 alpha-demethylase from Pneumocystis carinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
initial toxicity screening of Antifungal agent 35
This technical guide outlines a comprehensive strategy for the initial toxicity screening of a novel investigational compound, designated Antifungal Agent 35. The guide is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for key in vitro and in vivo toxicological assays. All quantitative data are summarized in structured tables, and complex biological pathways and experimental workflows are visualized using the Graphviz DOT language, adhering to specified presentation requirements.
Introduction
The development of new antifungal agents faces a significant challenge: the eukaryotic nature of fungal cells means that compounds targeting them may also exhibit toxicity toward host mammalian cells.[1] Therefore, a robust and early assessment of a candidate compound's toxicity profile is paramount to de-risk its progression through the drug development pipeline. This document details a tiered approach for the initial toxicity screening of this compound, encompassing in vitro assays for cytotoxicity, hemolysis, and genotoxicity, followed by an in vivo acute toxicity study. This tiered approach allows for early identification of potential liabilities and informs go/no-go decisions.[2]
In Vitro Toxicity Assessment
In vitro assays provide the first line of screening, offering rapid and cost-effective methods to evaluate the potential toxicity of a compound against various cell types and genetic material.
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration at which a compound causes cell death or inhibits cell proliferation.[3][4] Here, we describe two common methods: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane damage.[3][5]
| Assay Type | Cell Line | Parameter | Value (µM) |
| MTT Assay | HepG2 (Human Liver) | IC50 | 78.5 |
| HEK293 (Human Kidney) | IC50 | 124.2 | |
| LDH Assay | HepG2 (Human Liver) | EC50 | 95.3 |
| HEK293 (Human Kidney) | EC50 | 150.8 |
-
IC50 (Half-maximal Inhibitory Concentration): Concentration of this compound that inhibits 50% of cell metabolic activity.
-
EC50 (Half-maximal Effective Concentration): Concentration of this compound that causes 50% of the maximum lactate dehydrogenase (LDH) release.
-
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include a positive control for maximum LDH release by adding a lysis buffer to a set of wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubation and Absorbance Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm. The LDH enzyme released from damaged cells catalyzes a reaction that produces a colored formazan product.[5][8]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control and plot a dose-response curve to determine the EC50 value.
Hemolysis Assay
The hemolysis assay assesses the ability of a compound to damage red blood cell membranes, a critical screening step for compounds intended for intravenous administration.[9][10]
| Species | Parameter | Value (µM) |
| Human | HC50 | > 500 |
| Rat | HC50 | > 500 |
-
HC50 (50% Hemolytic Concentration): Concentration of this compound causing 50% hemolysis.
-
Blood Collection and Preparation: Obtain fresh whole blood (e.g., human, rat) treated with an anticoagulant. Centrifuge to pellet the red blood cells (RBCs), wash three times with phosphate-buffered saline (PBS), and resuspend to a 2% (v/v) solution in PBS.[11]
-
Compound Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of this compound at various concentrations.[12]
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for 100% hemolysis).[9]
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.[12]
-
Centrifugation: Centrifuge the plate at 400 x g for 10 minutes to pellet intact RBCs.[12]
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.[10]
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control and determine the HC50 value.
Genotoxicity: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[13] It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.[13][14]
| Strain | Metabolic Activation (S9) | Result |
| S. typhimurium TA98 | Without S9 | Negative |
| With S9 | Negative | |
| S. typhimurium TA100 | Without S9 | Negative |
| With S9 | Negative | |
| E. coli WP2 uvrA | Without S9 | Negative |
| With S9 | Negative |
-
S9 Fraction: A liver extract containing metabolic enzymes to simulate mammalian metabolism.[15]
-
Result: A "Negative" result indicates no significant increase in the number of revertant colonies compared to the negative control, suggesting this compound is not mutagenic under the tested conditions.[16]
-
Strain Preparation: Grow overnight cultures of the tester strains (e.g., TA98, TA100, WP2 uvrA).
-
Preparation of Test Mixture: In separate tubes for each concentration and strain, mix:
-
100 µL of the bacterial culture.
-
500 µL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).[16]
-
100 µL of this compound at the desired concentration.
-
-
Top Agar Addition: Add 2 mL of molten top agar (containing trace amounts of histidine/tryptophan) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.[15] The limited amount of amino acid allows for a few initial cell divisions, which are necessary for mutations to occur.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is a dose-dependent increase in revertant colonies compared to the negative (vehicle) control.[17]
In Vivo Acute Toxicity Assessment
Following in vitro screening, an in vivo study provides crucial information on the compound's toxicity in a whole-organism system, accounting for metabolic and pharmacokinetic factors.[18]
Data Summary: Acute Oral Toxicity of this compound in Mice
| Parameter | Value |
| Species/Strain | CD-1 Mice |
| Administration Route | Oral (gavage) |
| LD50 | > 2000 mg/kg |
| Clinical Observations | No mortality or significant signs of toxicity observed up to the limit dose.[19] |
| Body Weight Changes | No significant changes compared to the control group. |
| Gross Necropsy | No abnormalities observed in major organs. |
-
LD50 (Median Lethal Dose): The dose estimated to be lethal to 50% of the tested animal population. A value > 2000 mg/kg suggests low acute toxicity.[19]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Acclimation: Acclimate healthy, young adult CD-1 mice (equal numbers of males and females) to laboratory conditions for at least 5 days.
-
Dosing: Administer this compound sequentially to individual animals. A starting dose of 2000 mg/kg (the limit test dose) is often used if low toxicity is expected. The dose for the next animal is adjusted up or down based on the outcome for the previously dosed animal.
-
Clinical Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for up to 14 days.[19]
-
Termination and Necropsy: At the end of the observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including any that died during the study) to examine for pathological changes in organs and tissues.
-
LD50 Estimation: The LD50 is estimated from the pattern of outcomes (survival or death) using appropriate statistical methods.
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Tiered workflow for initial toxicity screening of this compound.
Signaling Pathway: Drug-Induced Liver Injury (DILI)
Drug-induced liver injury is a significant concern in drug development. Many compounds can cause mitochondrial stress, leading to the activation of signaling cascades that determine cell fate.[20] A key pathway involves the activation of c-Jun N-terminal kinase (JNK), which can translocate to the mitochondria and trigger cell death.[21]
References
- 1. Antifungal Drug Acute Toxicology Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 6. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. evotec.com [evotec.com]
- 11. Hemolysis Assay [protocols.io]
- 12. haemoscan.com [haemoscan.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. criver.com [criver.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Acute and Subacute Oral Toxicity Evaluation of Crude Antifungal Compounds Produced by Lactobacillus plantarum HD1 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antifungal Agent 35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 35 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for in vitro and in vivo evaluation of this compound, along with data interpretation guidelines. The methodologies described herein are intended to assist researchers in assessing its efficacy, mechanism of action, and potential for further development.
Mechanism of Action
This compound is a next-generation triazole that disrupts the fungal cell membrane by inhibiting the enzyme 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[1][2][3][4] Inhibition of 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
In Vitro Efficacy
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
The in vitro activity of this compound was determined against a panel of clinically relevant fungal isolates using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.5 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 | 2 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 1 |
| Candida tropicalis | ATCC 750 | 0.125 | 0.25 | 0.5 |
| Cryptococcus neoformans | ATCC 208821 | 0.06 | 0.125 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.5 | >8 |
| Aspergillus flavus | ATCC 204304 | 0.5 | 1 | >8 |
| Scedosporium apiospermum | Clinical Isolate | 1 | 2 | >8 |
| Scedosporium prolificans | Clinical Isolate | 4 | 8 | >8 |
Synergy Testing
The potential for synergistic interactions between this compound and other antifungal agents was evaluated using a checkerboard microdilution assay.[5] The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction.
Table 2: Synergy of this compound with Other Antifungals Against Candida albicans ATCC 90028
| Combination | FICI | Interpretation |
| This compound + Amphotericin B | 0.75 | Additive |
| This compound + Caspofungin | 0.35 | Synergistic |
| This compound + Fluconazole | 1.5 | Indifferent |
Cytotoxicity Assay
The cytotoxicity of this compound was assessed against human cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC₅₀).[6][7]
Table 3: Cytotoxicity of this compound
| Cell Line | CC₅₀ (µg/mL) |
| HEK293 (Human Embryonic Kidney) | > 128 |
| HepG2 (Human Hepatocellular Carcinoma) | > 128 |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis.[8][9][10]
Table 4: Efficacy of this compound in a Murine Model of Disseminated Candidiasis (C. albicans)
| Treatment Group | Dosage (mg/kg) | Survival (%) | Fungal Burden (log CFU/kidney) |
| Vehicle Control | - | 0 | 7.2 ± 0.5 |
| This compound | 5 | 80 | 3.5 ± 0.8 |
| This compound | 10 | 100 | 2.1 ± 0.6 |
| Fluconazole | 10 | 60 | 4.3 ± 0.7 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the CLSI M27-A3 guidelines for broth microdilution.
Materials:
-
This compound
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ CFU/mL.
-
Inoculate each well with the fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles) compared to the growth control.[11]
Protocol 2: Cytotoxicity (MTT) Assay
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of this compound and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control. The CC₅₀ is the concentration that reduces cell viability by 50%.
Protocol 3: Murine Model of Disseminated Candidiasis
Materials:
-
This compound
-
Candida albicans strain
-
Immunocompetent mice (e.g., BALB/c)
-
Saline
-
Appropriate vehicle for drug administration
Procedure:
-
Prepare an inoculum of C. albicans in sterile saline.
-
Infect mice via intravenous injection of the fungal suspension.
-
Initiate treatment with this compound or vehicle control at a specified time post-infection.
-
Administer treatment for a defined period (e.g., 7 days).
-
Monitor mice daily for survival.
-
At the end of the study, euthanize surviving mice, harvest kidneys, and determine the fungal burden by plating serial dilutions of tissue homogenates on appropriate agar.
Experimental Workflows
In Vitro Antifungal Susceptibility Testing Workflow
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vivo Efficacy Study Workflow
Caption: Workflow for in vivo efficacy study in a murine model.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. In Vitro Activities of 35 Double Combinations of Antifungal Agents against Scedosporium apiospermum and Scedosporium prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 8. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs | National Agricultural Library [nal.usda.gov]
- 9. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 35 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 35 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. This document provides detailed application notes and protocols for the utilization of this compound in a cell culture setting. The following guidelines are intended to assist researchers in evaluating its efficacy, determining optimal working concentrations, and assessing its cytotoxic profile against mammalian cell lines. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
Mechanism of Action
The precise mechanism of action for this compound is currently under investigation. However, preliminary studies suggest that it may function by disrupting the integrity of the fungal cell membrane.[1][2][3] Many antifungal agents target the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[2][3][4] Classes of drugs such as azoles inhibit enzymes in the ergosterol biosynthesis pathway, leading to a dysfunctional cell membrane.[2][4] Another class, the polyenes, directly bind to ergosterol, forming pores that cause leakage of intracellular contents and cell death.[1][3] It is hypothesized that this compound may share a similar mode of action, leading to increased membrane permeability and subsequent fungal cell lysis.
Fungal cells often respond to cell wall or membrane stress by activating signaling pathways such as the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.[1] These pathways are crucial for the fungal stress response and can influence their tolerance to antifungal agents.[1]
Caption: Proposed mechanism of action for this compound.
Data Presentation: Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of this compound against common fungal pathogens and its cytotoxic effects on various mammalian cell lines.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | 2 | 4 |
| Aspergillus fumigatus | 4 | 16 |
| Cryptococcus neoformans | 1 | 4 |
| Fusarium oxysporum | 8 | >32 |
MIC (Minimum Inhibitory Concentration): Lowest concentration that prevents visible growth.[5][6] MFC (Minimum Fungicidal Concentration): Lowest concentration that kills ≥99.9% of the initial inoculum.
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | >100 |
| HeLa | Human Cervical Cancer | 85 |
| A549 | Human Lung Carcinoma | 92 |
| HepG2 | Human Liver Carcinoma | 78 |
IC50 (Half-maximal Inhibitory Concentration): Concentration of the agent that causes a 50% reduction in cell viability.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[6][7]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal inoculum, standardized to 0.5 McFarland (~1-5 x 10^6 CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Dilute the standardized fungal inoculum in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Add 100 µL of the diluted fungal inoculum to each well containing the antifungal agent dilutions.
-
Include a positive control (fungal inoculum without antifungal agent) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.[6] This can be determined visually or by measuring the optical density at 600 nm.[6]
Protocol 2: Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the effect of this compound on the viability of mammalian cells.[8]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)
-
This compound stock solution
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the prepared dilutions of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Caption: Experimental workflow for MIC and cytotoxicity testing.
General Handling and Storage
-
Storage: Store the stock solution of this compound at -20°C or -80°C, protected from light.
-
Aseptic Technique: Always use sterile techniques when handling this compound and in all cell culture procedures to prevent microbial contamination.[9][10]
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Troubleshooting
-
Contamination: If fungal contamination is suspected in your cell cultures, discard the contaminated flasks and thoroughly decontaminate the incubator and biosafety cabinet.[11][12] The routine use of antifungal agents as a prophylactic measure is generally not recommended as it can mask underlying low-level contamination and lead to the development of resistant strains.[12]
-
Cell Toxicity: If significant cytotoxicity is observed at the desired antifungal concentration, consider performing a dose-response curve to determine a less toxic concentration that still maintains antifungal efficacy.
-
Inconsistent Results: Ensure that the fungal inoculum is standardized correctly and that serial dilutions are prepared accurately to ensure reproducibility.
Conclusion
This compound demonstrates promising potential as a novel antifungal agent. The protocols and data presented in this document provide a framework for researchers to further evaluate its properties in a cell culture setting. Careful adherence to these guidelines will facilitate the generation of accurate and reliable data, contributing to the overall assessment of this compound for future drug development.
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. Cell Culture Techniques and Practices to Avoid Contamination by Fungi and Bacteria in the Research Cell Culture Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Antifungal Agent 35 (AA35) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 35 (AA35) is a novel synthetic imidazole derivative exhibiting potent activity against a broad spectrum of fungal pathogens. As with other imidazole antifungals, AA35 functions by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Disruption of ergosterol production leads to a dysfunctional cell membrane, ultimately inhibiting fungal growth.[1][2][3] These application notes provide detailed protocols for determining the in vitro dosage and elucidating the mechanism of action of AA35.
Data Presentation
The following tables summarize representative quantitative data from in vitro assays with AA35.
Table 1: Minimum Inhibitory Concentration (MIC) of AA35 against Various Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.06 | 0.125 | 0.03-0.25 |
| Candida glabrata | ATCC 90030 | 0.25 | 0.5 | 0.125-1 |
| Aspergillus fumigatus | ATCC 204305 | 0.125 | 0.25 | 0.06-0.5 |
| Cryptococcus neoformans | ATCC 208821 | 0.03 | 0.06 | 0.015-0.125 |
| Trichophyton rubrum | ATCC 28188 | 0.015 | 0.03 | ≤0.008-0.06 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 2: In Vitro Cytotoxicity of AA35
| Cell Line | Cell Type | CC₅₀ (µg/mL) |
| HepG2 | Human Liver Carcinoma | > 64 |
| A549 | Human Lung Carcinoma | > 64 |
| HEK293 | Human Embryonic Kidney | > 64 |
CC₅₀ is the concentration of a compound that causes a 50% reduction in cell viability.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[5][6][7]
Materials:
-
This compound (AA35) stock solution (e.g., 1600 µg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Sterile, deionized water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Antifungal Dilutions:
-
Create a serial two-fold dilution of AA35 in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.008 to 16 µg/mL.[8]
-
Include a drug-free well for a positive growth control and a well with medium only for a negative control.
-
-
Inoculum Preparation:
-
Yeasts: Culture the yeast isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Filamentous Fungi: Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. This brings the final volume in each well to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most Candida species, and 48-72 hours for Aspergillus species.[6]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of AA35 that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[6] This can be determined visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell lines (e.g., HepG2, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)
-
This compound (AA35)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AA35 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-cell control.
-
-
Incubation:
-
Incubate the plates for 48 hours in a CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Mechanism of action of this compound on the ergosterol pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 35 (Itraconazole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 35, identified for the purpose of this document as Itraconazole, is a broad-spectrum triazole antifungal agent. It is a highly lipophilic, weakly basic compound that is practically insoluble in water. Proper preparation of stock solutions is critical for accurate and reproducible experimental results in antifungal susceptibility testing, mechanism of action studies, and in vivo efficacy models. This document provides detailed protocols for the preparation and storage of Itraconazole stock solutions, along with relevant technical data and experimental workflows.
Chemical and Physical Properties
Itraconazole is a synthetic triazole derivative with a complex chemical structure. Its molecular formula is C35H38Cl2N8O4, and it has a molecular weight of 705.6 g/mol .[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H38Cl2N8O4 | [1] |
| Molecular Weight | 705.6 g/mol | [1] |
| Appearance | White to slightly yellowish crystalline powder | |
| Water Solubility | Insoluble | [2] |
| Organic Solvents | Soluble in DMSO and dimethylformamide (DMF) | [1] |
| Storage Temperature | -20°C for long-term storage of solid | [1] |
Mechanism of Action
Itraconazole primarily exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This enzyme is a key component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] Inhibition of its synthesis leads to the accumulation of toxic methylated sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[3][4]
In addition to its antifungal activity, Itraconazole has been shown to possess anti-cancer properties through the inhibition of the Hedgehog (Hh) signaling pathway, a mechanism distinct from its effect on fungal sterol biosynthesis.[5][6]
Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of ergosterol biosynthesis by Itraconazole.
Stock Solution Preparation
Due to its poor aqueous solubility, Itraconazole stock solutions must be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[1]
Materials
-
Itraconazole powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Dimethylformamide (DMF), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight (MW) of Itraconazole = 705.6 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 705.6 g/mol * 1000 mg/g = 7.056 mg
-
-
-
Weigh the Itraconazole:
-
Accurately weigh 7.056 mg of Itraconazole powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Transfer the weighed Itraconazole to a sterile, amber microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
-
Sterilization (Optional but Recommended):
-
Filter the stock solution through a 0.22 µm sterile syringe filter suitable for organic solvents (e.g., PTFE membrane) into a new sterile, amber tube. This step is crucial for cell-based assays.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for longer-term storage (up to two years).[7]
-
Note: The solubility of Itraconazole in DMSO is approximately 35 mg/mL (49.6 mM).[2] Prepare concentrations accordingly.
Solubility Data
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Insoluble | 25 | [2] |
| DMSO | 35 mg/mL (49.6 mM) | 25 | [2] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | Not specified | [1] |
Stability of Stock Solutions
A study on an extemporaneously compounded oral liquid of Itraconazole (40 mg/mL) showed it was stable for 35 days when stored in amber glass bottles at 4°C.[8] For research purposes, it is recommended to store stock solutions at -20°C or -80°C to ensure long-term stability.[7] Aqueous solutions are not recommended for storage for more than one day.[1]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of Itraconazole against a fungal isolate.
-
Itraconazole stock solution (e.g., 10 mM in DMSO)
-
Fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Sterile diluent (e.g., broth medium)
-
Incubator
Caption: Workflow for Broth Microdilution Assay.
-
Prepare Itraconazole Dilutions:
-
In a sterile 96-well plate, perform a serial two-fold dilution of the Itraconazole stock solution in the appropriate broth medium to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL). Ensure the final concentration of DMSO is kept constant across all wells and does not exceed a level that affects fungal growth (typically <1%).
-
-
Prepare Fungal Inoculum:
-
Adjust the fungal culture to a standardized concentration (e.g., 0.5-2.5 x 10^3 CFU/mL) in the broth medium according to established protocols (e.g., CLSI guidelines).
-
-
Inoculate the Plate:
-
Add the fungal inoculum to each well containing the Itraconazole dilutions.
-
Include a positive control well (inoculum without drug) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific fungus (e.g., 35°C for Candida spp.) for a specified period (e.g., 24-48 hours).
-
-
Determine MIC:
-
The MIC is the lowest concentration of Itraconazole that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density using a microplate reader.
-
Safety Precautions
Itraconazole should be handled with care. It is a hazardous substance and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the powder and concentrated solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth – Reya Lab [reya-lab.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability of itraconazole in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methodology for Assessing the Efficacy of Antifungal Agent 35
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents.[1][2][3] This document provides a comprehensive set of protocols for evaluating the efficacy of a novel investigational compound, "Antifungal Agent 35". The methodologies described herein cover essential in vitro and in vivo assessments to determine the agent's spectrum of activity, potency, and potential for therapeutic application. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[1][4][5]
The primary goal of antifungal susceptibility testing (AFST) is to generate reliable minimum inhibitory concentration (MIC) values, which can guide therapy, inform epidemiological studies, and monitor resistance trends.[5] This note will detail procedures for determining MIC, minimum fungicidal concentration (MFC), and evaluating efficacy in a murine model of disseminated candidiasis.
I. In Vitro Efficacy Assessment
In vitro testing forms the foundational evaluation of any new antifungal agent. These assays determine the agent's intrinsic activity against a panel of fungal pathogens.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is considered the gold standard for antifungal susceptibility testing.[6]
Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38)
-
Fungal Isolate Preparation:
-
Culture fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus) on Sabouraud Dextrose Agar (SDA) plates for 24-48 hours at 35°C.
-
Prepare a starting inoculum by suspending several colonies in sterile saline.
-
Adjust the inoculum density using a spectrophotometer to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds in the test wells.[5][7]
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations. Standard antifungal agents (e.g., Fluconazole, Amphotericin B) should be tested in parallel as controls.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[4]
-
-
Endpoint Reading:
-
The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth compared to the growth control.
-
For azoles (and likely Agent 35, if fungistatic), the endpoint is typically a ≥50% reduction in turbidity.[2][4]
-
For polyenes like Amphotericin B, the endpoint is complete (100%) inhibition of growth.[2][4]
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction of the initial fungal inoculum.[8] This assay distinguishes fungicidal from fungistatic activity.
Experimental Protocol: MFC Determination
-
Perform MIC Assay: Follow the Broth Microdilution protocol as described above.
-
Subculturing: After determining the MIC, take a 20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).[1]
-
Plating: Spot the aliquot onto an SDA plate.
-
Incubation: Incubate the SDA plate at 35°C for 24-48 hours, or until growth is visible in control spots.
-
MFC Reading: The MFC is the lowest drug concentration from the MIC plate that yields fewer than three colonies, which corresponds to approximately 99-99.5% killing activity.[1]
Data Presentation: In Vitro Susceptibility
Quantitative data from in vitro assays should be summarized for clear comparison.
Table 1: Comparative In Vitro Activity of this compound against Pathogenic Fungi (MIC in µg/mL)
| Fungal Species | This compound (MIC₅₀) | This compound (MIC₉₀) | Fluconazole (MIC₅₀) | Fluconazole (MIC₉₀) | Amphotericin B (MIC₅₀) | Amphotericin B (MIC₉₀) |
| Candida albicans | 0.125 | 0.5 | 1 | 4 | 0.5 | 1 |
| Candida glabrata | 0.5 | 2 | 16 | 64 | 0.5 | 1 |
| Candida auris | 0.25 | 1 | >64 | >64 | 1 | 2 |
| Aspergillus fumigatus | 1 | 4 | N/A | N/A | 0.5 | 1 |
MIC₅₀/MIC₉₀: The concentration required to inhibit 50% and 90% of the tested isolates, respectively.
Table 2: Fungistatic vs. Fungicidal Activity of this compound (MFC in µg/mL)
| Fungal Species | Agent 35 (MIC) | Agent 35 (MFC) | MFC/MIC Ratio | Interpretation |
| Candida albicans | 0.125 | 0.5 | 4 | Fungistatic |
| Aspergillus fumigatus | 1 | 2 | 2 | Fungicidal |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.
II. Visualization of Methodologies and Pathways
Diagrams are essential for illustrating complex workflows and biological mechanisms.
Caption: Overall workflow for assessing this compound efficacy.
Assuming this compound has an azole-like mechanism, it would interfere with ergosterol synthesis, a critical component of the fungal cell membrane.
Caption: Simplified ergosterol biosynthesis pathway and the target of Agent 35.
Caption: Logical relationship between MIC, breakpoints, and interpretation.
III. In Vivo Efficacy Assessment
Animal models are crucial for evaluating the therapeutic potential of an antifungal agent in a complex biological system.[9] A murine model of disseminated candidiasis is a standard approach for systemic infections.[10][11]
Experimental Protocol: Murine Model of Disseminated Candidiasis
-
Animal Model:
-
Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) to establish a robust infection.
-
House animals according to institutional guidelines and allow for an acclimatization period.
-
-
Infection:
-
Prepare an inoculum of a pathogenic Candida strain (e.g., C. albicans) in sterile saline.
-
Infect mice via intravenous (lateral tail vein) injection with a predetermined lethal or sublethal dose of the yeast suspension (e.g., 1 x 10⁵ CFU/mouse).
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2-4 hours).
-
Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
-
Include a vehicle control group (receiving only the drug solvent) and a positive control group (receiving a standard antifungal like fluconazole).[9]
-
-
Efficacy Endpoints:
-
Survival: Monitor animals daily for a set period (e.g., 21 days) and record mortality to generate survival curves.
-
Fungal Burden: At a predetermined endpoint (e.g., day 4 post-infection), humanely euthanize a subset of animals from each group. Harvest target organs (e.g., kidneys, brain), homogenize the tissue, and perform serial dilutions for plating on SDA to determine the CFU/gram of tissue.[9][12]
-
Data Presentation: In Vivo Efficacy
Table 3: Efficacy of this compound in a Murine Model of Disseminated C. albicans Infection
| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (log₁₀ CFU/g kidney ± SD) | % Survival at Day 21 |
| Vehicle Control | - | 6.8 ± 0.5 | 0% |
| This compound | 5 | 4.2 ± 0.7 | 40% |
| This compound | 10 | 2.5 ± 0.4 | 80% |
| This compound | 20 | <1.0 ± 0.2 | 100% |
| Fluconazole | 20 | 2.8 ± 0.6 | 70% |
IV. Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound. The systematic progression from in vitro susceptibility testing to in vivo efficacy models allows for a thorough characterization of the agent's antifungal properties. The data generated from these methodologies are critical for making informed decisions regarding the continued development of this compound as a potential clinical candidate for treating invasive fungal diseases.
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal agents in clinical and preclinical development: overview and analysis [who.int]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Antifungal Agent 35 in Candida albicans Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 35 represents a novel investigational compound with potent activity against Candida albicans, the most common causative agent of candidiasis. These application notes provide a comprehensive overview of the in vitro efficacy of this compound and detailed protocols for its evaluation in laboratory settings. The primary mechanism of action for this compound is the inhibition of (1,3)-β-D-glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[1][2] This disruption of the cell wall leads to osmotic instability and subsequent cell death.[1][3] The data and protocols presented herein are intended to guide researchers in the further investigation and development of this compound as a potential therapeutic agent.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Candida albicans
| Candida albicans Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| SC5314 (Wild-Type) | 0.125 | 0.25 |
| ATCC 90028 | 0.125 | 0.25 |
| Fluconazole-Resistant Isolate 1 | 0.125 | 0.25 |
| Fluconazole-Resistant Isolate 2 | 0.25 | 0.5 |
MIC₅₀ and MIC₉₀ represent the minimum concentrations of this compound required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Inhibition of Candida albicans Biofilm Formation by this compound
| Candida albicans Strain | Biofilm Inhibition at 0.5x MIC (%) | Biofilm Inhibition at 1x MIC (%) | Biofilm Inhibition at 2x MIC (%) |
| SC5314 (Wild-Type) | 45 ± 5 | 78 ± 7 | 92 ± 4 |
| ATCC 90028 | 50 ± 6 | 82 ± 5 | 95 ± 3 |
Data are presented as the mean percentage of biofilm inhibition ± standard deviation.
Table 3: Effect of this compound on Pre-formed Candida albicans Biofilms
| Candida albicans Strain | Biofilm Reduction at 8x MIC (%) | Biofilm Reduction at 16x MIC (%) |
| SC5314 (Wild-Type) | 65 ± 8 | 85 ± 6 |
| ATCC 90028 | 70 ± 7 | 88 ± 5 |
Data are presented as the mean percentage of biofilm reduction ± standard deviation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Materials:
-
Candida albicans isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.
-
Protocol 2: Biofilm Inhibition and Disruption Assays
This protocol is based on the crystal violet staining method to quantify biofilm biomass.
Materials:
-
Candida albicans isolates
-
RPMI 1640 medium
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Inoculum Preparation: Prepare a standardized C. albicans suspension (1 x 10⁶ CFU/mL) in RPMI 1640 medium.
-
Assay Setup:
-
Add 100 µL of the cell suspension to the wells of a 96-well plate.
-
Add 100 µL of RPMI 1640 containing various concentrations of this compound (e.g., 0.5x, 1x, 2x MIC). Include a drug-free control.
-
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining:
-
Add 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with sterile PBS.
-
-
Destaining and Quantification:
-
Add 200 µL of 95% ethanol to each well to solubilize the crystal violet.
-
Measure the absorbance at 570 nm using a plate reader. The percentage of inhibition is calculated relative to the drug-free control.
-
Procedure for Disruption of Pre-formed Biofilms:
-
Biofilm Formation: Form biofilms as described in steps 1-3 of the inhibition assay (without the antifungal agent).
-
Treatment: After 24 hours of biofilm formation, wash the wells with PBS and add 200 µL of RPMI 1640 containing high concentrations of this compound (e.g., 8x, 16x MIC).
-
Incubation: Incubate for an additional 24 hours at 37°C.
-
Quantification: Wash, stain, and quantify the remaining biofilm as described in steps 5-6 of the inhibition assay.
Protocol 3: Cell Wall Integrity Assay
This assay assesses the ability of this compound to disrupt the C. albicans cell wall, making it more susceptible to cell wall-perturbing agents.
Materials:
-
Candida albicans isolates
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound
-
Calcofluor White (fluorescent stain that binds to chitin)
-
Congo Red (cell wall stress-inducing agent)
-
Sorbitol (osmotic protectant)
-
Sterile 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Culture Preparation: Grow C. albicans overnight in YPD broth.
-
Assay Setup:
-
Prepare a series of dilutions of this compound in YPD medium in a 96-well plate.
-
Create parallel plates with YPD medium supplemented with a sub-inhibitory concentration of Congo Red (e.g., 50 µg/mL) or 1 M sorbitol.
-
-
Inoculation and Incubation: Inoculate the plates with the C. albicans culture and incubate at 30°C for 24-48 hours.
-
Analysis:
-
Congo Red: Observe for enhanced growth inhibition in the presence of Congo Red and this compound compared to the agent alone.
-
Sorbitol: Observe for a rescue of growth (antagonistic effect) in the presence of sorbitol, which stabilizes osmotically-stressed cells.
-
Calcofluor White Staining:
-
Treat C. albicans cells with this compound (at MIC) for 4-6 hours.
-
Wash the cells with PBS and stain with Calcofluor White (25 µg/mL) for 10 minutes.
-
Observe under a fluorescence microscope. Increased or aberrant fluorescence, particularly at the septa, indicates cell wall stress and compensatory chitin deposition.[3]
-
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Cell Wall Integrity Pathway in C. albicans.
References
Measuring the Uptake of Antifungal Agent 35 in Fungi: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to quantify the intracellular accumulation of Antifungal Agent 35 in fungal cells. Understanding the uptake kinetics and intracellular concentration of an antifungal candidate is paramount for evaluating its efficacy, elucidating its mechanism of action, and investigating potential resistance mechanisms. The following protocols are designed to be adaptable to a variety of fungal species and laboratory settings.
Introduction
The ability of an antifungal drug to penetrate the fungal cell wall and membrane to reach its intracellular target is a critical determinant of its therapeutic success.[1] Diminished drug accumulation, often mediated by efflux pumps, is a common mechanism of antifungal resistance.[1][2][3] Therefore, accurate measurement of drug uptake is an indispensable tool in antifungal drug development. This document outlines three robust methods for quantifying the uptake of "this compound": Radiolabeling Assays, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Fluorescence Microscopy.
Radiolabeling Assays
Radiolabeling provides a highly sensitive method for directly quantifying the amount of this compound that enters fungal cells. This technique relies on synthesizing a radiolabeled version of the agent, typically with tritium (³H) or carbon-14 (¹⁴C).
Application Note:
This method is considered a gold standard for uptake studies due to its high sensitivity and direct measurement of the compound. It is particularly useful for determining uptake kinetics and for studies where very low intracellular concentrations are expected. Protocols for measuring the uptake of tritiated fluconazole in both yeast and filamentous fungi have been well-described.[1][3]
Experimental Protocol: ³H-Antifungal Agent 35 Uptake Assay
Materials:
-
³H-labeled this compound
-
Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)
-
Growth medium (e.g., YPD, RPMI)
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Fungal Cell Preparation:
-
Grow fungal cells to mid-logarithmic phase in the appropriate growth medium.
-
Harvest the cells by centrifugation and wash them twice with ice-cold PBS.
-
Resuspend the cells in fresh, pre-warmed growth medium to a defined cell density (e.g., 1 x 10⁷ cells/mL).
-
-
Uptake Assay:
-
Pre-warm the cell suspension to the desired experimental temperature (e.g., 37°C).
-
Initiate the uptake by adding ³H-Antifungal Agent 35 to the cell suspension at the desired final concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the cell suspension.
-
Immediately filter the aliquots through glass fiber filters using a filtration manifold to separate the cells from the medium containing the radiolabeled agent.
-
Wash the filters rapidly with two volumes of ice-cold PBS to remove any unbound radiolabel.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial and vortex briefly.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert the counts per minute (CPM) to moles of this compound using the specific activity of the radiolabeled compound.
-
Normalize the uptake to the number of cells or total protein content.
-
Plot the intracellular concentration of ³H-Antifungal Agent 35 over time to determine the uptake kinetics.
-
Workflow for Radiolabeling Assay
Caption: Workflow for measuring this compound uptake using a radiolabeling assay.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific analytical technique that can be used to quantify the intracellular concentration of unlabeled this compound.[2][4][5] This method involves the separation of the drug from other cellular components by HPLC, followed by its detection and quantification by mass spectrometry.
Application Note:
This method is ideal for labs that do not have access to radiolabeling facilities. It offers high specificity and can be used to measure the parent drug and its metabolites simultaneously. The development of a sensitive LC-MS/MS method for determining the intracellular levels of fluconazole in Candida albicans has been reported.[2][6]
Experimental Protocol: HPLC-MS/MS Quantification of Intracellular this compound
Materials:
-
This compound
-
Internal standard (a structurally similar compound not present in the sample)
-
Fungal culture
-
Growth medium
-
Lysis buffer (e.g., containing lyticase or by mechanical disruption)
-
Acetonitrile or other suitable organic solvent
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Fungal Cell Treatment and Lysis:
-
Expose fungal cells to this compound as described in the radiolabeling protocol.
-
After incubation, harvest the cells by centrifugation and wash them thoroughly with ice-cold PBS to remove extracellular drug.
-
Lyse the fungal cells using an appropriate method (e.g., enzymatic digestion with zymolyase/lyticase, bead beating, or sonication) to release the intracellular contents.[6]
-
-
Sample Preparation:
-
Add a known concentration of the internal standard to the cell lysate.
-
Precipitate proteins by adding a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for HPLC analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate this compound and the internal standard on a suitable HPLC column (e.g., C18).
-
Detect and quantify the compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a standard curve by analyzing known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the intracellular concentration to the number of cells or total protein content.
-
Workflow for HPLC-MS/MS Analysis
Caption: Workflow for quantifying intracellular this compound using HPLC-MS/MS.
Fluorescence Microscopy
If this compound possesses intrinsic fluorescence or can be tagged with a fluorescent dye without altering its activity, fluorescence microscopy can be used to visualize its uptake and subcellular localization.
Application Note:
This method provides valuable qualitative and semi-quantitative data on drug uptake and distribution within the fungal cell. It is particularly useful for visualizing accumulation in specific organelles or for high-throughput screening of compound libraries.
Experimental Protocol: Visualizing this compound Uptake by Fluorescence Microscopy
Materials:
-
Fluorescently-labeled this compound or intrinsically fluorescent this compound
-
Fungal culture
-
Growth medium
-
PBS
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Treatment:
-
Grow and prepare fungal cells as previously described.
-
Incubate the cells with the fluorescent this compound for various time points.
-
-
Microscopy:
-
After incubation, wash the cells with PBS to remove the extracellular fluorescent agent.
-
Mount the cells on a microscope slide.
-
Visualize the cells using a fluorescence microscope. Capture images using both bright-field and fluorescence channels.
-
-
Image Analysis:
-
Analyze the captured images to determine the localization of the fluorescent signal within the cells.
-
For semi-quantitative analysis, measure the fluorescence intensity per cell or per unit area using image analysis software (e.g., ImageJ).
-
Logical Flow for Fluorescence Microscopy
Caption: Logical flow for visualizing this compound uptake via fluorescence microscopy.
Data Presentation
Quantitative data from radiolabeling and HPLC-MS/MS experiments should be summarized in tables for clear comparison.
Table 1: Uptake of ³H-Antifungal Agent 35 in Candida albicans
| Time (minutes) | Intracellular Concentration (pmol/10⁷ cells) | Standard Deviation |
| 0 | 0.0 | 0.0 |
| 5 | 15.2 | 1.8 |
| 15 | 35.8 | 3.2 |
| 30 | 55.1 | 4.5 |
| 60 | 68.9 | 5.1 |
Table 2: Intracellular Concentration of this compound in Different Fungal Species as Determined by HPLC-MS/MS
| Fungal Species | Intracellular Concentration (ng/mg protein) | Standard Deviation |
| Candida albicans | 125.6 | 10.2 |
| Aspergillus fumigatus | 88.4 | 7.5 |
| Cryptococcus neoformans | 102.1 | 9.1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
The choice of method for measuring the uptake of this compound will depend on the specific research question, the properties of the compound, and the available laboratory resources. Radiolabeling assays offer high sensitivity for quantitative measurements, HPLC-MS/MS provides high specificity for unlabeled compounds, and fluorescence microscopy allows for the visualization of uptake and subcellular localization. A combination of these techniques will provide a comprehensive understanding of how this compound enters and accumulates within fungal cells, which is critical for its development as a potential therapeutic agent.
References
- 1. Transport Across Membranes: Techniques for Measuring Drug Import in Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
Application Notes and Protocols for Fungicidin-35: A Novel Antifungal Agent for Investigating Fungal Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungicidin-35 is a novel investigational antifungal agent with potent activity against a broad spectrum of fungal pathogens. Its unique mechanism of action, targeting the fungal-specific enzyme Glucan Synthase-Associated Protein 1 (Gsap1), makes it a valuable tool for studying the molecular mechanisms of fungal drug resistance. These application notes provide detailed protocols for utilizing Fungicidin-35 in antifungal susceptibility testing, resistance induction, and the elucidation of underlying resistance pathways.
Mechanism of Action
Fungicidin-35 acts by non-competitively inhibiting Gsap1, a crucial component of the β-(1,3)-D-glucan synthase complex. This inhibition disrupts the synthesis of β-(1,3)-D-glucan, a critical polymer in the fungal cell wall, leading to cell wall stress, osmotic instability, and ultimately, cell death.[1] This targeted action provides a specific tool to investigate the cellular responses to cell wall damage and the subsequent development of resistance.
Data Presentation
Table 1: In Vitro Susceptibility of Various Fungal Species to Fungicidin-35
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 0.125 | 0.25 |
| Candida glabrata | ATCC 2001 | 0.25 | 0.5 |
| Candida auris | B8441 | 0.5 | 1 |
| Aspergillus fumigatus | Af293 | 0.06 | 0.125 |
| Cryptococcus neoformans | H99 | 1 | 2 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Comparison of Fungicidin-35 Efficacy with Common Antifungals against Candida albicans SC5314
| Antifungal Agent | Class | Mechanism of Action | MIC (µg/mL) |
| Fungicidin-35 | Gsap1 Inhibitor | Inhibits β-(1,3)-D-glucan synthesis | 0.125 |
| Fluconazole | Azole | Inhibits ergosterol synthesis | 0.5 |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores | 0.25 |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase | 0.03 |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing using Broth Microdilution
This protocol determines the minimum inhibitory concentration (MIC) of Fungicidin-35 against a fungal isolate, following established guidelines.[2]
Materials:
-
Fungicidin-35 stock solution (1 mg/mL in DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal inoculum suspension (adjusted to 0.5-2.5 x 10³ cells/mL)
-
Spectrophotometer or microplate reader (530 nm)
Procedure:
-
Prepare serial two-fold dilutions of Fungicidin-35 in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 16 µg/mL to 0.015 µg/mL.
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
Inoculate each well (except the negative control) with 100 µL of the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of Fungicidin-35 that causes a significant diminution of growth (e.g., ≥50% reduction) compared to the positive control. Alternatively, read the optical density at 530 nm.
Protocol 2: In Vitro Induction of Fungicidin-35 Resistance
This protocol describes a method for generating resistant fungal strains through continuous exposure to the antifungal agent.[3][4]
Materials:
-
Fungicidin-35
-
Sabouraud Dextrose Agar (SDA) plates
-
Fungal isolate of interest
-
Sterile saline solution
Procedure:
-
Determine the baseline MIC of Fungicidin-35 for the parental fungal strain using Protocol 1.
-
Streak the fungal isolate onto an SDA plate containing Fungicidin-35 at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubate the plate at 35°C until growth is observed.
-
Select colonies from the plate and re-streak them onto a new SDA plate with a higher concentration of Fungicidin-35 (e.g., 2x the previous concentration).
-
Repeat this process of sequential passage onto plates with increasing concentrations of the drug.
-
Periodically, test the MIC of the evolving population to monitor the level of resistance.
-
Once a strain demonstrates a significant and stable increase in MIC (e.g., >8-fold), isolate a single colony for further characterization.
Protocol 3: Analysis of Resistance Mechanisms via Transcriptomics (RNA-Seq)
This protocol outlines the steps to identify genes and pathways associated with Fungicidin-35 resistance by comparing the transcriptomes of the parental and resistant strains.
Materials:
-
Parental (susceptible) and Fungicidin-35 resistant fungal strains
-
Sabouraud Dextrose Broth (SDB)
-
Fungicidin-35
-
RNA extraction kit
-
DNase I
-
Next-generation sequencing (NGS) platform
Procedure:
-
Grow triplicate cultures of both the parental and resistant strains in SDB to mid-log phase.
-
For half of the cultures of each strain, add Fungicidin-35 at a concentration equal to the parental MIC and incubate for a defined period (e.g., 4 hours) to induce a stress response. The other half will serve as untreated controls.
-
Harvest the fungal cells by centrifugation and immediately freeze them in liquid nitrogen.
-
Extract total RNA from all samples using a suitable RNA extraction kit, followed by DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Prepare cDNA libraries for RNA sequencing according to the manufacturer's protocol for the chosen NGS platform.
-
Perform sequencing to generate single-end or paired-end reads.
-
Analyze the sequencing data:
-
Perform quality control and trim adapter sequences.
-
Align reads to the reference fungal genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between resistant and parental strains, both with and without drug treatment.
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify biological processes and pathways affected by resistance.
-
Visualizations
Caption: Hypothetical signaling cascade initiated by Fungicidin-35.
Caption: Workflow for resistance induction and analysis.
Potential Mechanisms of Resistance to Fungicidin-35
Based on its mechanism of action targeting the cell wall, several potential resistance mechanisms may arise:
-
Modification of the Drug Target: Mutations in the gene encoding Gsap1 could alter the protein structure, reducing the binding affinity of Fungicidin-35.
-
Upregulation of the Target Pathway: Increased expression of the β-(1,3)-D-glucan synthase complex components could compensate for the inhibitory effect of the drug.
-
Activation of Cell Wall Salvage Pathways: Fungi can activate compensatory mechanisms, such as increasing chitin synthesis, to maintain cell wall integrity when glucan synthesis is impaired.[5]
-
Activation of Stress Response Pathways: Key signaling pathways like the Cell Wall Integrity (CWI), High Osmolarity Glycerol (HOG), and calcineurin pathways can be activated in response to cell wall stress, leading to the upregulation of genes that protect the cell.[5][6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump Fungicidin-35 out of the cell, reducing its intracellular concentration.[8]
The provided protocols will enable researchers to investigate these and other novel resistance mechanisms, contributing to a deeper understanding of fungal adaptation and the development of more robust antifungal strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Antifungal agent 35 solubility issues and solutions
Technical Support Center: Antifungal Agent 35
This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound, focusing on its known solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a novel synthetic molecule with potent activity against a broad spectrum of fungi. Its large, complex structure contributes to its poor aqueous solubility. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 710.5 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 165°C |
| pKa (basic) | 3.8 |
| LogP | 5.2 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| BCS Classification (Predicted) | Class II (Low Solubility, High Permeability)[1][2][3] |
Q2: Why is this compound poorly soluble in aqueous media?
A2: The low aqueous solubility of this compound is due to two main factors:
-
High Lipophilicity: With a LogP of 5.2, the molecule is highly lipophilic ("grease-ball" type), meaning it preferentially partitions into non-polar environments over water.[4]
-
Crystalline Structure: As a crystalline solid with a high melting point, significant energy is required to break its crystal lattice structure, a necessary step for dissolution ("brick-dust" type).[4]
Q3: What are the initial steps to assess the solubility of this compound?
A3: A systematic approach is recommended. Start by determining its solubility in a range of common laboratory solvents. This will help in preparing stock solutions and choosing a suitable formulation strategy. The shake-flask method is a standard technique for determining equilibrium solubility.
Q4: What are the most common strategies to improve the solubility of poorly soluble drugs like this compound?
A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[5][6][7] These can be broadly categorized as:
-
Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) increase the surface area for dissolution.[5][8] Amorphous solid dispersions are another approach where the drug is dispersed in a polymer matrix to prevent crystallization.[9][10]
-
Chemical Modifications: Adjusting the pH can increase the solubility of ionizable compounds.[8] For this compound, which is weakly basic, solubility increases in acidic conditions.
-
Formulation Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[11][12]
-
Surfactants (Micellization): Surfactants form micelles that can encapsulate the drug molecules.[8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[1][8][9]
-
Lipid-based formulations: Dissolving the compound in oils or lipids, often as self-emulsifying drug delivery systems (SEDDS).[1][9]
-
Troubleshooting Guides
Issue 1: Precipitation of this compound Stock Solution
Q: My stock solution, prepared in DMSO, precipitates when I dilute it into my aqueous assay buffer. What can I do?
A: This is a common issue when a drug is highly soluble in an organic solvent but not in the final aqueous medium. The organic solvent disperses in the buffer, causing the drug to crash out of the solution.
-
Decrease the Final Concentration: This is the simplest solution. Determine the highest concentration that remains soluble in your final assay conditions.
-
Use a Co-solvent System: Instead of diluting directly into the buffer, try diluting into a mixture of the buffer and a water-miscible co-solvent like ethanol or polyethylene glycol (PEG 400).
-
Incorporate a Surfactant: Add a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, to the final aqueous medium to help keep the compound solubilized within micelles.[13]
-
Utilize Cyclodextrins: Pre-complexing this compound with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your stock solution can significantly improve its aqueous solubility upon dilution.[13]
Below is a decision tree to help troubleshoot this issue.
Caption: Decision tree for troubleshooting stock solution precipitation.
Issue 2: Low and Variable Results in In Vitro Assays
Q: I'm seeing inconsistent results in my cell-based antifungal activity assays. Could this be related to solubility?
A: Absolutely. If the concentration of this compound exceeds its solubility limit in the cell culture medium, the actual concentration in solution will be lower and more variable than the nominal concentration. This can lead to unreliable dose-response curves.
Table 2: Solubility of this compound in Common Solvents and Media
| Solvent / Medium | Solubility (mg/mL) at 25°C |
| Water (pH 7.0) | < 0.0001 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.0001 |
| 0.1 N HCl (pH 1.0) | 0.05 |
| DMSO | > 50 |
| Ethanol | 5.2 |
| PEG 400 | 15.8 |
| RPMI 1640 + 10% FBS | 0.001 |
-
Determine Solubility in Media: Perform a solubility study directly in your cell culture medium (e.g., RPMI + 10% FBS) to find the upper soluble limit.
-
Use a Solubilizing Excipient: For concentrations above this limit, you must use a formulation approach. A stock solution in DMSO containing HP-β-CD is often a good starting point for in vitro studies as it is generally well-tolerated by cells at low concentrations.
Formulation Strategies and Protocols
The choice of a solubilization strategy depends on the intended application (e.g., in vitro assay vs. in vivo animal study).
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. longdom.org [longdom.org]
- 12. wjbphs.com [wjbphs.com]
- 13. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antifungal Agent 3_5 Concentration
Welcome to the technical support center for optimizing the experimental concentration of Antifungal Agent 35. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The initial and most critical step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against the fungal strain(s) of interest. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This value provides a baseline for the effective concentration range.
Q2: How do I account for the potential toxicity of this compound to host cells?
A2: After determining the MIC, it is essential to assess the cytotoxicity of this compound against relevant mammalian cell lines. This is typically done using a cytotoxicity assay, such as an MTT or LDH assay, to determine the 50% cytotoxic concentration (CC50).[4][5][6] The therapeutic index (TI), calculated as the ratio of CC50 to MIC (TI = CC50 / MIC), is a crucial parameter for evaluating the potential of a new antifungal compound. A higher TI indicates a more promising safety profile.
Q3: What are the standard methodologies for determining the MIC of an antifungal agent?
A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods for antifungal susceptibility testing.[3][7] These protocols ensure reproducibility and comparability of results between different laboratories.[8]
Q4: I am observing inconsistent MIC values for this compound. What could be the cause?
A4: Inconsistent MIC values can arise from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include variability in inoculum preparation, improper drug dilution, and contamination.[7][8]
Q5: How does the mechanism of action of this compound influence concentration optimization?
A5: Understanding the mechanism of action is crucial. For example, if this compound targets ergosterol synthesis in the fungal cell membrane, its effect may be fungistatic (inhibiting growth) rather than fungicidal (killing the fungus).[9][10] This will influence the interpretation of MIC endpoints and the design of subsequent experiments, such as time-kill assays.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting, improper mixing of the fungal inoculum or drug dilutions. | Use calibrated pipettes and ensure thorough mixing at each step. Consider using a multichannel pipette for consistency.[1] |
| No fungal growth in control wells | Inoculum concentration is too low, or the fungal strain is not viable. | Verify the inoculum concentration using a hemocytometer or by plating serial dilutions. Use a fresh culture to prepare the inoculum. |
| Growth in all wells, including high drug concentrations | The fungal strain is resistant to this compound, or the drug stock solution has degraded. | Confirm the resistance profile with a known susceptible strain. Prepare a fresh stock solution of this compound. |
| Contamination | Non-sterile technique or contaminated reagents. | Use aseptic techniques throughout the protocol. Ensure all media, reagents, and equipment are sterile. |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | Improper drug dilution or pipetting error. | Carefully perform serial dilutions and ensure proper mixing at each step. |
| Problem | Potential Cause | Recommended Solution |
| High background in negative control wells | Contamination of media or cells, or issue with the assay reagent. | Use aseptic technique and test media for contamination. Use a new batch of assay reagent. |
| Low signal in positive control wells | The positive control is not sufficiently toxic at the concentration used, or the cells are resistant. | Increase the concentration of the positive control or use a different cytotoxic agent. |
| High variability between replicates | Uneven cell seeding, pipetting errors. | Ensure a single-cell suspension before seeding and use calibrated pipettes. |
| Inconsistent results with different cell lines | Cell line-specific sensitivity to this compound. | This is an expected biological variable. Report the cytotoxicity for each cell line tested. |
Experimental Protocols
This protocol is adapted from the CLSI M27-A3 guidelines for yeast.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 11.
-
Add 200 µL of a 2X working concentration of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[7] This can be determined visually or by reading the optical density at 600 nm.
-
Materials:
-
96-well flat-bottom microtiter plates
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Reading the Results:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The CC50 is the concentration of this compound that reduces cell viability by 50%.
-
Data Presentation
| Fungal Strain | This compound MIC (µg/mL) |
| Candida albicans ATCC 90028 | 2 |
| Candida glabrata ATCC 2001 | 8 |
| Cryptococcus neoformans H99 | 1 |
| Cell Line | This compound CC50 (µg/mL) |
| HeLa | > 64 |
| HepG2 | 32 |
| Fungal Strain | Cell Line | MIC (µg/mL) | CC50 (µg/mL) | Therapeutic Index (CC50/MIC) |
| C. albicans ATCC 90028 | HepG2 | 2 | 32 | 16 |
| C. glabrata ATCC 2001 | HepG2 | 8 | 32 | 4 |
| C. neoformans H99 | HepG2 | 1 | 32 | 32 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Hypothetical signaling pathway for this compound targeting ergosterol synthesis.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 3. 2.3. Minimum Inhibitory Concentration [bio-protocol.org]
- 4. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Issues in antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
improving the stability of Antifungal agent 35 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 35, a compound known for its limited solubility and potential for instability in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound is a common issue primarily due to its low aqueous solubility. Several factors can trigger precipitation, including:
-
Solvent Choice: The agent is sparingly soluble in aqueous buffers and may precipitate if the concentration exceeds its solubility limit.[1]
-
pH Shift: The solubility of many antifungal agents is pH-dependent. A change in the pH of your solution can significantly decrease its solubility.
-
Temperature Fluctuation: Changes in temperature can affect the solubility of the compound, potentially leading to precipitation upon cooling.
-
High Concentration: Attempting to dissolve the agent at a concentration above its saturation point in the chosen solvent system will result in precipitation.
-
Solvent Evaporation: Evaporation of a volatile co-solvent from a mixed solvent system can lead to the drug precipitating out.
Q2: What are the common degradation pathways for this compound?
A2: Based on forced degradation studies of similar azole antifungal agents, the primary degradation pathways for this compound are hydrolysis and oxidation.[2][3][4] Photodegradation can also occur with exposure to UV light.[5][6]
-
Acid and Base Hydrolysis: Degradation is observed in both acidic and basic conditions, often leading to the cleavage of the dioxolane ring or other hydrolysable functional groups.[3][4][7]
-
Oxidation: The agent is susceptible to oxidative degradation, which can result in the formation of N-oxide derivatives, particularly at the piperazine ring.[7][8]
-
Photodegradation: Exposure to UV light can cause photodechlorination, leading to a significant loss of antifungal activity.[5][6]
Q3: How can I improve the solubility and stability of this compound in my experiments?
A3: Several formulation strategies can be employed to enhance the solubility and stability of this compound:
-
Co-solvents: Using a mixture of a non-aqueous, water-miscible solvent (e.g., DMSO, ethanol, PEG 400) with your aqueous buffer can significantly increase solubility.[1][9]
-
pH Adjustment: For pH-dependent solubility, adjusting the pH of the solution to a range where the agent is more soluble can prevent precipitation.
-
Use of Excipients:
-
Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the drug, increasing its apparent solubility.[10][11]
-
Polymers: Hydrophilic polymers such as HPMC or PVP can act as precipitation inhibitors, maintaining a supersaturated state.[12]
-
Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility and stability.[13]
-
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for determining the concentration of this compound and detecting its degradation products.[2][14][15][16][17] The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[2][15][16][18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Low aqueous solubility of this compound. | - Prepare a stock solution in an organic solvent like DMSO or ethanol and add it to the aqueous buffer with vigorous stirring.[1]- Use a co-solvent system (e.g., water/ethanol mixture).- Investigate the use of solubilizing excipients like surfactants or cyclodextrins.[13] |
| Cloudiness or precipitation over time | The solution is supersaturated and the drug is slowly crystallizing. | - Add a precipitation inhibitor such as HPMC or PVP to your formulation.[11][12]- Ensure the storage temperature is stable.- Filter the solution through a 0.22 µm filter after preparation. |
| Loss of potency in the final formulation | Chemical degradation of this compound. | - Protect the solution from light to prevent photodegradation.[5][6]- Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation.- Adjust the pH of the solution to a range where the agent is more stable.- Purge the solution with an inert gas like nitrogen to prevent oxidation.[1] |
| Inconsistent results in biological assays | Variability in the concentration of the dissolved drug due to precipitation or degradation. | - Prepare fresh solutions for each experiment.- Use a validated stability-indicating HPLC method to confirm the concentration of your solution before use.- Ensure complete dissolution of the agent before use. |
Data Presentation
The following tables summarize key stability and solubility data for a model compound similar to this compound (Ketoconazole).
Table 1: Solubility of this compound (as Ketoconazole) in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~0.013 (at 25°C) | [19] |
| Ethanol | ~1 (in ethanol); up to ~66 in 80:20 ethanol:water | [1][20] |
| DMSO | ~2 | [1] |
| Dimethylformamide (DMF) | ~5 | [1] |
| Methanol | ~5 | [19] |
| Chloroform | ~10 | [19] |
Table 2: Forced Degradation of this compound (as Ketoconazole) under Stress Conditions
| Stress Condition | % Degradation (Example) | Major Degradation Products | Reference |
| 1N HCl (100°C, 8 min) | ~15% | Hydrolytic degradation products | [3] |
| 1N NaOH (100°C, 8 min) | ~10% | Hydrolytic degradation products | [3] |
| 30% H₂O₂ (RT, 24h) | ~20% | N-oxide derivatives | [8] |
| UV Light (254 nm, 24h) | Significant | Photodechlorination products | [3][5] |
| Heat (105°C, 24h) | Minimal | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
If required, slowly add this stock solution to your aqueous buffer while stirring vigorously to prevent immediate precipitation.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general procedure. The specific parameters may need to be optimized for your equipment and specific formulation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 6.5 with triethylamine).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 243 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 20, 30, 40, 50 µg/mL).
-
-
Sample Preparation:
-
Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas of this compound and any degradation products.
-
Quantify the concentration of this compound in your samples using the calibration curve.
-
Calculate the percentage of degradation by comparing the peak area of the parent drug in stressed samples to that in an unstressed control.
-
Visualizations
Caption: Experimental workflow for a forced degradation stability study.
Caption: Major degradation pathways of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Analysis of Ketoconazole Foam | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijarmps.org [ijarmps.org]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. phmethods.net [phmethods.net]
- 19. sec.gov [sec.gov]
- 20. tandfonline.com [tandfonline.com]
troubleshooting Antifungal agent 35 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Antifungal Agent 35. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a synthetic triazole-based compound. Like other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2] This enzyme is critical in the ergosterol biosynthesis pathway for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] By disrupting ergosterol synthesis, this compound increases fungal cell membrane permeability and rigidity, ultimately inhibiting fungal growth and replication.[3]
Q2: What are the common causes of variability in Minimum Inhibitory Concentration (MIC) assays with this compound?
A2: Variability in MIC assays can arise from several factors. Key contributors include inconsistencies in the inoculum size, variations in incubation time and temperature, the type of growth medium used, and the method of endpoint determination.[4] For instance, a higher inoculum size can lead to higher MIC values. Standardization of these parameters according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for reproducible results.[4][5]
Q3: How does the pH of the growth medium affect the activity of this compound?
A3: The pH of the growth medium can significantly impact the measured activity of this compound. For many antifungal agents, including azoles, the minimum inhibitory concentrations can be higher at a lower pH.[5] It is recommended to use a buffered growth medium to maintain a stable pH throughout the experiment, ensuring that the observed antifungal activity is not an artifact of pH fluctuations.[5]
Q4: Can this compound be used in combination with other antifungal drugs?
A4: Combination therapy is a potential strategy, especially for difficult-to-treat or resistant fungal strains.[6] Studies have shown that combining azoles with other classes of antifungals, such as echinocandins, can result in synergistic or indifferent effects, while antagonism is rare.[6] However, the specific interaction between this compound and other agents should be determined empirically using methods like the checkerboard microdilution assay.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Problem: Difficulty in dissolving this compound in aqueous solutions for in vitro assays.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inherent low water solubility | Prepare a stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) before diluting it in the aqueous assay medium. Ensure the final concentration of the organic solvent is low enough to not affect fungal growth. |
| Precipitation upon dilution | Consider using solubilizing agents like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to improve solubility and prevent precipitation.[7] The optimal concentration of the solubilizing agent should be determined empirically. |
| pH-dependent solubility | The solubility of azole antifungals can be pH-dependent.[8] Assess the solubility of this compound at different pH values to determine the optimal pH for dissolution and experimental work. |
Issue 2: Inconsistent Antifungal Susceptibility Testing (AST) Results
Problem: High variability in MIC values across experiments.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inoculum preparation | Standardize the inoculum preparation by using a spectrophotometer to adjust the fungal suspension to a specific optical density, ensuring a consistent starting cell concentration. |
| Incubation conditions | Strictly adhere to the recommended incubation time and temperature as specified in standardized protocols (e.g., CLSI guidelines).[4] Deviations can significantly alter fungal growth rates and, consequently, MIC values. |
| Endpoint reading | The trailing effect (reduced but persistent growth at concentrations above the MIC) can make visual endpoint determination subjective. For broth microdilution assays, consider using a spectrophotometric plate reader to determine the percentage of growth inhibition for a more objective endpoint. |
| Medium composition | The composition of the growth medium can influence the activity of the antifungal agent. Use a standardized and recommended medium, such as RPMI-1640, for susceptibility testing to ensure inter-laboratory comparability.[5] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
This protocol is adapted from the CLSI M27-A4 guidelines for yeast.[5]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1280 µg/mL.
-
Prepare serial twofold dilutions of the stock solution in the assay medium (e.g., RPMI-1640) to achieve the desired final concentrations (e.g., 0.03 to 16 µg/mL).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum in the assay medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
Add 100 µL of each this compound dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (inoculum without the drug) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the positive control. The endpoint can be determined visually or by using a microplate reader at a suitable wavelength (e.g., 530 nm).
-
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Mechanism of Action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of 35 Double Combinations of Antifungal Agents against Scedosporium apiospermum and Scedosporium prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antifungal Agent 35 (AFA-35)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols for experiments involving Antifungal Agent 35 (AFA-35).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of AFA-35.
Question: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) assays for AFA-35. What are the potential causes?
Answer: Inconsistent MIC results are often multifactorial. The primary causes include issues with agent solubility, inoculum preparation, and the specific assay conditions. AFA-35 is highly hydrophobic and may precipitate in aqueous media, leading to an underestimation of its true potency. Ensure complete solubilization in DMSO before preparing serial dilutions. Additionally, variations in the fungal inoculum size or growth phase can significantly impact susceptibility. Finally, some fungal species may exhibit trailing growth, making the visual determination of the MIC endpoint challenging.
Question: Why are we observing a paradoxical growth effect (the "Eagle effect") where the fungus appears to grow better at high concentrations of AFA-35 than at intermediate concentrations?
Answer: The paradoxical growth effect with AFA-35 is hypothesized to be linked to its dual mechanism of action. At high concentrations, the profound inhibition of β-(1,3)-glucan synthase can trigger a cellular stress response. While AFA-35 also downregulates the Hog1 pathway, other compensatory stress pathways (e.g., Cek1, Mkc1) may be activated, leading to a small subpopulation of cells adapting and resuming growth. It is crucial to read plates at a standardized time point (e.g., 24 or 48 hours) and to use a spectrophotometer for a more objective measure of growth inhibition.
Question: AFA-35 appears to be showing high cytotoxicity in our mammalian cell line assays. Is this expected?
Answer: While AFA-35 is designed to target fungal-specific enzymes, off-target effects on mammalian cells can occur, particularly at high concentrations. The vehicle (DMSO) used to dissolve AFA-35 can also be cytotoxic. It is imperative to run a vehicle control (media with the same final concentration of DMSO used in your AFA-35 experiments) to distinguish between agent-specific and solvent-specific cytotoxicity. If cytotoxicity persists, consider reducing the incubation time or using a more sensitive, non-metabolic endpoint for viability, such as a membrane integrity assay.
Question: We are not seeing the expected decrease in Hog1 phosphorylation via Western blot after treating fungal cells with AFA-35. What could be wrong?
Answer: This issue typically arises from timing or technical aspects of the experiment. The downregulation of the Hog1 pathway by AFA-35 can be transient. It is recommended to perform a time-course experiment (e.g., 15, 30, 60, and 120 minutes post-treatment) to identify the optimal time point for observing maximal pathway inhibition. Additionally, ensure that your protein extraction method is efficient and includes phosphatase inhibitors to preserve the phosphorylation state of the protein. Finally, verify the specificity and efficacy of your primary antibody for phosphorylated Hog1.
Quantitative Data Summary
The following tables provide summary data for AFA-35 under standard laboratory conditions.
Table 1: In Vitro Susceptibility of AFA-35
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Candida albicans (SC5314) | 0.125 | 0.25 |
| Candida glabrata (ATCC 2001) | 0.25 | 0.5 |
| Aspergillus fumigatus (Af293) | 0.06 | 0.125 |
| Cryptococcus neoformans (H99) | 1.0 | 2.0 |
Table 2: Recommended Storage and Handling of AFA-35
| Form | Storage Temperature | Solvent | Stability |
|---|---|---|---|
| Powder | -20°C | N/A | > 2 years |
| 10 mM Stock Solution | -20°C | DMSO | ~ 6 months |
| Working Dilutions | 4°C | RPMI + 2% Glucose | < 24 hours |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI M27-A3 standard for yeast.
-
Preparation of AFA-35: Prepare a 10 mM stock solution of AFA-35 in 100% DMSO. From this stock, create a working solution at 100x the highest desired final concentration in RPMI-1640 medium.
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium.
-
Microdilution Plate Setup: In a 96-well microtiter plate, perform a 2-fold serial dilution of the AFA-35 working solution in RPMI-1640 medium, resulting in 100 µL per well.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. This further dilutes the AFA-35 and the inoculum by a factor of 2.
-
Controls: Include a sterility control (media only) and a growth control (inoculum in media with no AFA-35).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of AFA-35 that causes a significant (≥50%) inhibition of growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.
Protocol 2: Western Blot Analysis of Hog1 Phosphorylation
-
Cell Culture and Treatment: Grow fungal cells to the mid-logarithmic phase in YPD broth at 30°C with shaking. Induce osmotic stress with 0.4 M NaCl for 10 minutes to stimulate Hog1 phosphorylation. Immediately following this, treat the cells with the desired concentration of AFA-35 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Harvest cells by centrifugation at 4°C. Rapidly wash with ice-cold water containing a phosphatase inhibitor cocktail. Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Hog1 (p-Hog1).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Hog1 or a loading control protein like actin.
Visualizations: Pathways and Workflows
Caption: Proposed dual-action mechanism of this compound (AFA-35).
Caption: Logical workflow for troubleshooting inconsistent MIC results.
Caption: Experimental workflow for Western Blot analysis of Hog1 phosphorylation.
overcoming Antifungal agent 35 precipitation in media
Welcome to the technical support center for Antifungal Agent 35. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, with a particular focus on preventing precipitation of the agent in your media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my culture medium after adding this compound. What is the likely cause?
A1: Precipitation of this compound is most commonly due to its low aqueous solubility. This issue can be exacerbated by several factors, including:
-
Improper Dissolution of Stock Solution: The agent may not have been fully dissolved in the initial solvent before being added to the aqueous medium.
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in 100% DMSO) to the aqueous culture medium can cause the agent to crash out of solution.
-
pH of the Medium: this compound is a weakly basic compound and exhibits pH-dependent solubility. It is significantly less soluble at neutral or alkaline pH compared to acidic conditions.[1][2][3] Most standard culture media are buffered to a physiological pH of around 7.4, which can promote precipitation.
-
Temperature: Temperature fluctuations, such as repeated freeze-thaw cycles of your stock solution, can lead to the formation of precipitates.[4][5]
-
Interactions with Media Components: Certain components in complex media, such as salts and proteins, can sometimes interact with the agent and reduce its solubility.[4][6]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is practically insoluble in water. We recommend preparing a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). Ensure the agent is completely dissolved in DMSO before further dilution.
Q3: How can I prevent precipitation when adding the this compound stock solution to my culture medium?
A3: To prevent precipitation, it is crucial to avoid "solvent shock." Instead of adding the concentrated DMSO stock directly to your full volume of medium, we recommend a serial dilution approach. First, dilute the DMSO stock solution in a smaller volume of a suitable co-solvent or a serum-containing portion of your medium before adding it to the final culture volume. Additionally, ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).[7]
Q4: Can I adjust the pH of my medium to improve the solubility of this compound?
A4: While this compound is more soluble at a lower pH, significantly altering the pH of your culture medium can negatively impact cell health and growth.[2] Most cell lines have specific pH requirements. If you must adjust the pH, do so in small increments and validate the effect on your cells separately. A more common and recommended approach is to use solubility enhancers.
Q5: Are there any recommended solubility enhancers for this compound?
A5: Yes, for particularly challenging experiments where precipitation persists, the use of solubility enhancers can be beneficial. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[8][9]
-
Surfactants: Non-ionic surfactants like Pluronic® F-127 can form micelles that solubilize hydrophobic compounds.[8][10] It is important to note that these enhancers should be tested for any potential effects on your experimental system.
Troubleshooting Guide
Issue: Precipitate observed in the culture medium after the addition of this compound.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | Determine the maximal soluble concentration of this compound in your specific medium through a solubility assay (see Experimental Protocols). |
| Improper Stock Solution Preparation | Ensure the stock solution is clear and free of any visible precipitate before use. If necessary, gently warm the stock solution to 37°C to aid dissolution. Avoid repeated freeze-thaw cycles.[4][5] |
| "Solvent Shock" during Dilution | Perform a serial dilution of the DMSO stock solution. For example, first, dilute the stock into a small volume of serum-containing medium, and then add this intermediate dilution to the final culture volume. |
| pH of the Medium | For in vitro assays not involving live cells, consider using a more acidic buffer if compatible with your experimental goals. For cell-based assays, maintain the recommended physiological pH and use solubility enhancers if needed.[1][2] |
| Interaction with Media Components | When preparing media from powder, ensure that components like calcium chloride are fully dissolved separately before being added to the final mixture to prevent the formation of insoluble salts.[4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (e.g., for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , weigh out 5 mg).
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear.
-
Visually inspect the solution for any remaining particulate matter. If present, continue vortexing or gently warm the solution at 37°C for a few minutes.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration in Culture Medium
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in your culture medium in a 96-well plate. For example, create a two-fold serial dilution starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM).
-
Include a negative control well with medium and the highest concentration of DMSO used in the dilutions.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period that mimics your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each well for signs of precipitation. For a more detailed examination, view the wells under a microscope at high magnification.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your medium under these conditions.
-
Data Presentation
Table 1: Solubility of this compound under Various Conditions
| Condition | Solvent | Maximum Soluble Concentration (µM) |
| Stock Solution | 100% DMSO | 10,000 |
| Aqueous Buffer | PBS, pH 7.4 | < 1 |
| Aqueous Buffer | Acetate Buffer, pH 4.5 | 50 |
| Culture Medium | RPMI-1640 + 10% FBS | 25 |
| Culture Medium with Enhancer | RPMI-1640 + 10% FBS + 1% HP-β-CD | 100 |
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting precipitation of this compound.
Simplified Ergosterol Biosynthesis Pathway (Target of Azole Antifungals)
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
how to prevent degradation of Antifungal agent 35
Technical Support Center: Antifungal Agent 35
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid (powder) form?
A1: For long-term stability, solid this compound should be stored at -20°C, protected from light, and kept in a desiccated environment. Under these conditions, the agent is stable for up to 24 months. Exposure to humidity and light can initiate degradation.
Q2: My stock solution of this compound has developed a yellow tint. What does this indicate?
A2: A yellow discoloration in solutions of this compound is a common indicator of degradation, often due to oxidation or photodecomposition. It is crucial to immediately assess the solution's purity and concentration using methods like HPLC or UV-Vis spectroscopy before use. We recommend preparing fresh solutions for critical experiments if discoloration is observed.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. For aqueous working solutions, it is critical to maintain a pH between 7.0 and 7.5. The agent exhibits significantly increased degradation rates in acidic environments (pH < 6.0). Avoid using solvents containing reactive impurities.
Q4: How can I prevent photodecomposition of Agent 35 during my experiments?
A4: this compound is sensitive to light, particularly in the UV spectrum. To prevent photodecomposition, use amber-colored vials or wrap experimental containers in aluminum foil. Minimize exposure to ambient light on the lab bench whenever possible.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent results or loss of antifungal activity.
This is often the first sign of agent degradation. Follow this workflow to diagnose the problem.
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Precipitate forms in my aqueous working solution.
Precipitation can occur if the final concentration of the organic solvent (like DMSO) is too low or if the aqueous buffer's pH is suboptimal.
-
Recommended Action: Ensure the final DMSO concentration in your aqueous solution is at least 0.5% to maintain solubility. Verify that the pH of your buffer is within the recommended range of 7.0-7.5. Gentle warming to 37°C may help redissolve the precipitate, but the solution should be cooled to room temperature before use.
Degradation Data & Pathways
The stability of this compound is highly dependent on environmental factors. The primary degradation pathways are hydrolysis in acidic conditions and photodecomposition.
Caption: Primary degradation pathways for this compound.
Table 1: Stability of this compound (10 µM) in Solution
This table summarizes the degradation rate of Agent 35 under various conditions after a 24-hour incubation period. Degradation was quantified by HPLC.
| Condition | Solvent/Buffer | Temperature | Light Condition | % Degradation (24h) |
| 1 (Control) | DMSO | -20°C | Dark | < 1% |
| 2 | DMSO | 25°C (RT) | Dark | 5% |
| 3 | DMSO | 25°C (RT) | Ambient Light | 15% |
| 4 | PBS (pH 7.4) | 37°C | Dark | 8% |
| 5 | Citrate Buffer (pH 5.0) | 37°C | Dark | 45% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol details a standard method for quantifying the percentage of intact this compound in a sample.
1. Materials & Reagents:
- This compound sample
- Acetonitrile (ACN), HPLC grade
- Formic acid, 0.1% (v/v) in ultrapure water
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- HPLC system with UV detector
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 280 nm
- Column Temperature: 30°C
- Gradient Program:
- 0-2 min: 10% B
- 2-15 min: Linear gradient from 10% to 90% B
- 15-17 min: Hold at 90% B
- 17-18 min: Return to 10% B
- 18-22 min: Re-equilibration at 10% B
3. Procedure:
- Prepare samples by diluting them to a final concentration of approximately 10 µg/mL in a 50:50 mixture of Water:Acetonitrile.
- Prepare a standard curve using known concentrations of a pure reference standard of this compound.
- Inject the standard solutions and the sample solution into the HPLC system.
- The retention time for intact this compound is expected to be approximately 12.5 minutes under these conditions. Degradation products typically appear as earlier, more polar peaks.
- Calculate the percentage of intact agent by comparing the peak area of the main compound in the sample to the total peak area of all related substances.
Technical Support Center: Synthesis of Posaconazole Derivatives
Welcome to the technical support center for the synthesis of Posaconazole and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this potent antifungal agent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for Posaconazole?
A1: The most common and scalable approach for Posaconazole synthesis is a convergent strategy. This involves the separate synthesis of key intermediates, which are then coupled together in the final stages. The primary intermediates are a chiral-enriched tetrahydrofuran (THF) core, a substituted piperazine side chain, and the triazolone moiety.[1] This approach allows for better control over stereochemistry and facilitates the purification of intermediates.
Q2: Why is controlling stereochemistry so critical in Posaconazole synthesis?
A2: Posaconazole has four chiral centers, which means there are 16 possible stereoisomers.[2][3][4][5][6] Only the specific (2R, 3S, 4R, 5R) isomer possesses the desired antifungal activity. The presence of other stereoisomers can lead to reduced efficacy, altered pharmacokinetic properties, and potential off-target effects. Therefore, maintaining strict stereochemical control throughout the synthesis is paramount for producing a safe and effective drug.
Q3: What are the common sources of impurities in Posaconazole synthesis?
A3: Impurities in Posaconazole synthesis can arise from several sources:
-
Stereoisomers: Incomplete stereoselectivity in any of the chiral-setting steps can lead to the formation of diastereomers and enantiomers.[2][3][6]
-
Process-related impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. A notable impurity is deshydroxy posaconazole, which can form under certain debenzylation conditions.[7]
-
Reagent-related impurities: Impurities present in starting materials or reagents can be carried through the synthesis.
-
Degradation products: The final active pharmaceutical ingredient (API) or intermediates may degrade under certain conditions, such as exposure to acid, heat, or light.[8]
Q4: How can I purify Posaconazole and its intermediates?
A4: Purification of Posaconazole and its intermediates often involves a combination of techniques:
-
Crystallization: This is a key method for purifying solid intermediates and the final product. Solvent selection is critical for achieving high purity and the desired polymorphic form.[9][10]
-
Column chromatography: This is frequently used to separate stereoisomers and other closely related impurities, especially on a smaller scale.[8] For large-scale production, however, chromatography is often avoided due to cost and time constraints.
-
Extraction: Liquid-liquid extraction is used to separate compounds based on their solubility in different solvents and to remove inorganic salts and other water-soluble impurities.[9][10]
-
Chiral High-Performance Liquid Chromatography (HPLC): This analytical technique is essential for determining the chiral purity of the final product and key intermediates.[2][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of the chiral THF core | 1. Inefficient enzymatic desymmetrization of the diol intermediate. 2. Poor stereoselectivity in the iodine-mediated cyclization. 3. Incomplete reaction during the conversion of the iodide to the triazole. | 1. Screen different hydrolases and optimize reaction conditions (solvent, temperature, acylating agent) for the desymmetrization step.[1] 2. Ensure anhydrous conditions and control the reaction temperature during the iodocyclization. 3. Use a sufficient excess of sodium triazole and consider the use of a co-solvent like DMPU to enhance reactivity.[1] |
| Formation of multiple stereoisomers | 1. Poor diastereoselectivity in the Grignard addition to the formyl hydrazone. 2. Epimerization at one of the chiral centers during subsequent steps. | 1. Protect the formyl group as a TBDMS ether before the Grignard addition to significantly improve the diastereoselectivity (e.g., from 94:6 to 99:1).[1] 2. Carefully control the pH and temperature during work-up and purification steps to avoid epimerization. |
| Incomplete debenzylation in the final step | 1. Inactive catalyst (e.g., Pd/C). 2. Insufficient reaction time or temperature. 3. Presence of catalyst poisons. | 1. Use a fresh, high-quality catalyst. 2. The reaction can be slow; monitor by TLC or HPLC and allow for sufficient time (up to 48 hours). Increasing the temperature to around 40°C may be necessary.[1] 3. Ensure all starting materials and solvents are free from potential catalyst poisons like sulfur-containing compounds. |
| Formation of deshydroxy posaconazole impurity | Use of strong acidic conditions during debenzylation. | Employ milder debenzylation conditions. While some acidic reagents are used to facilitate the reaction, harsh conditions should be avoided.[7] Careful control of the hydrogenation conditions is crucial. |
| Difficulty in isolating the final product | 1. The product may be an oil or a mixture of polymorphs. 2. Low solubility of the product in the reaction solvent. | 1. After reaction completion, cool the mixture and add water to precipitate the product. Recrystallization from a suitable solvent like methanol can help obtain a crystalline solid.[8] 2. If the product precipitates during the reaction, it may be necessary to use a different solvent system or run the reaction at a higher dilution. |
Quantitative Data Summary
| Reaction Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| Enzymatic Desymmetrization | Diol | Hydrolase SP 435, vinyl acetate, acetonitrile | Monoacetate | >90 | [1] |
| Iodocyclization | Monoacetate | Iodine, dichloromethane | Chiral Iodide | 86 | [1] |
| Sulfonate Formation | Alcohol | p-chlorobenzene sulfonyl chloride | p-chlorobenzene sulfonate | 76 | [1] |
| Piperazine Coupling | p-chlorobenzene sulfonate, amino alcohol piperazine | aq. NaOH, DMSO | Amine Intermediate | 96 | [1] |
| Benzoylation | Amine Intermediate | Benzoyl chloride | Benzoate | 97 | [1] |
| Hydrazone Formation | (S)-2-benzyloxy propanal, formyl hydrazine | - | Hydrazone | 81 | [1] |
| Grignard Addition (unprotected) | Formyl hydrazone | EtMgBr | (S,S)-stereoisomer and (S,R)-diastereomer (94:6) | 55 | [1] |
| Grignard Addition (protected) | TBDMS protected formyl hydrazone | EtMgCl | (S,S)-stereoisomer and (S,R)-diastereomer (99:1) | 95 | [1] |
| Final Coupling and Cyclization | Formyl hydrazine, phenyl carbamate | Toluene, 75-85°C then 100-110°C | Benzyloxy triazolone | - | [1] |
| Debenzylation | Benzyloxy triazolone | 5% Pd/C, formic acid, rt then 40°C | Posaconazole | 80 (overall for last 2 steps) | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Tetrahydrofuran Core (based on a published route[1])
-
Enzymatic Desymmetrization: To a solution of the starting diol in acetonitrile, add vinyl acetate and hydrolase SP 435. Stir the mixture at room temperature and monitor the reaction progress by TLC or GC. Upon completion, filter off the enzyme and concentrate the filtrate under reduced pressure to obtain the crude monoacetate. Purify by column chromatography if necessary.
-
Iodine-Mediated Cyclization: Dissolve the monoacetate in anhydrous dichloromethane and cool the solution to 0°C. Add iodine portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral iodide.
-
Triazole Formation and Hydrolysis: Dissolve the iodide in a mixture of DMF and DMPU. Add sodium triazole and heat the mixture. Monitor the reaction by HPLC. Once the reaction is complete, cool the mixture and add aqueous sodium hydroxide to hydrolyze the acetate group. Stir until the hydrolysis is complete. Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry, and concentrate to obtain the alcohol intermediate.
Visualizations
Caption: Convergent synthetic workflow for Posaconazole.
Caption: Logic diagram for troubleshooting synthesis issues.
References
- 1. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 2. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]
- 9. EP2789610A1 - Purification of Posaconazole Intermediates - Google Patents [patents.google.com]
- 10. PURIFICATION OF POSACONAZOLE AND POSACONAZOLE INTERMEDIATES - Patent 2571869 [data.epo.org]
Technical Support Center: Assay Optimization for High-Throughput Screening of Antifungal Agent 35 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) to identify and characterize analogs of Antifungal Agent 35, a novel inhibitor of the ergosterol biosynthesis pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Question: Why am I seeing high variability between replicate wells (high coefficient of variation, %CV)?
Answer: High variability across replicate wells can significantly impact the reliability of your screening data. Several factors can contribute to this issue. First, ensure uniform fungal cell distribution in your assay plates by thoroughly mixing the inoculum suspension before and during dispensing. Inconsistent dispensing volumes from automated liquid handlers can also be a major source of variability; therefore, regular calibration and maintenance of this equipment are crucial. Another potential cause is the evaporation of media from the wells, especially at the edges of the plate. This can be mitigated by using plate lids, maintaining appropriate humidity in the incubator, and avoiding the use of the outer wells for experimental samples. Finally, if the issue persists, consider extending the incubation time to allow for more robust fungal growth, which can sometimes overcome initial minor inconsistencies in inoculum density.
Question: My Z'-factor is consistently below 0.5. How can I improve it?
Answer: A Z'-factor below 0.5 indicates that the assay window between your positive and negative controls is not large enough to reliably distinguish hits from non-hits. To improve your Z'-factor, you can try several optimization strategies. First, re-evaluate the concentrations of your positive and negative controls. For the positive control (e.g., a known potent antifungal like Amphotericin B), ensure you are using a concentration that yields maximal inhibition. For the negative control (vehicle, typically DMSO), its concentration should not inhibit fungal growth. The optimal final DMSO concentration should be determined, as some fungal species are sensitive to higher concentrations.[1] Additionally, optimizing the inoculum concentration is critical; too few cells will result in a weak signal, while too many can lead to a saturated signal, both of which can narrow the assay window.[1][2] Finally, consider adjusting the incubation time and temperature to ensure optimal fungal growth and a robust signal.
Question: I am observing a low signal-to-background (S/B) ratio. What are the possible causes and solutions?
Answer: A low signal-to-background (S/B) ratio can make it difficult to discern true hits. This issue can stem from several sources. Insufficient fungal growth is a common cause, which can be addressed by optimizing the growth medium, inoculum density, and incubation conditions (time and temperature).[1] Another possibility is that the detection reagent (e.g., resazurin for viability assays) is not being used at its optimal concentration or that the incubation time with the reagent is too short. Refer to the manufacturer's instructions and consider performing a titration experiment to determine the optimal reagent concentration and incubation time for your specific fungal strain and assay conditions. High background signal can also be a problem. This may be due to autofluorescence of the compounds being tested or components of the growth medium. To address this, you can measure the fluorescence of the compounds in the absence of fungal cells and subtract this background from your experimental wells.
Question: Some of my test compounds are precipitating in the assay medium. How can I address this solubility issue?
Answer: Compound precipitation is a common challenge in HTS and can lead to false-positive or false-negative results. The first step is to visually inspect your assay plates for any signs of precipitation. If you observe this, consider reducing the final concentration of the test compounds. While DMSO is a common solvent for compound libraries, its final concentration in the assay should be kept as low as possible, typically below 1%, to minimize both direct effects on fungal growth and compound precipitation.[1] If solubility issues persist, you may need to explore the use of alternative co-solvents. However, it is crucial to first validate that any new solvent does not interfere with the assay or affect fungal viability.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control (QC) parameters I should monitor for my HTS assay?
A1: Key QC parameters to monitor include the Z'-factor, which assesses the statistical effect size of your assay, the signal-to-background (S/B) ratio, which measures the dynamic range of the assay, and the coefficient of variation (%CV), which indicates the variability of your data.[1][3] A robust and reliable HTS assay should ideally have a Z'-factor > 0.5, an S/B ratio > 10, and a %CV < 15%.[3]
Q2: What are the recommended positive and negative controls for an antifungal HTS assay targeting the ergosterol biosynthesis pathway?
A2: For a positive control, it is advisable to use a well-characterized antifungal agent with a known mechanism of action, preferably one that also targets ergosterol biosynthesis, such as a triazole (e.g., fluconazole, voriconazole) or a polyene (e.g., Amphotericin B).[4][5] The negative control should be the vehicle used to dissolve the test compounds, which is typically DMSO.[1] It is important to ensure that the final concentration of DMSO in the assay does not affect fungal growth.[1]
Q3: How should I determine the optimal inoculum concentration for my assay?
A3: The optimal inoculum concentration should be determined empirically by testing a range of concentrations and evaluating their impact on assay performance metrics like the Z'-factor and S/B ratio.[1][2] The goal is to find a concentration that results in robust fungal growth and a strong signal without reaching saturation during the incubation period. This can be achieved by performing a titration experiment where different inoculum densities are tested against the positive and negative controls.
Q4: What is the mechanism of action of this compound?
A4: this compound and its analogs are hypothesized to act by inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.[4]
Data Presentation
Table 1: Recommended Assay Parameters for Antifungal HTS
| Parameter | Recommended Range | Rationale |
| Plate Format | 96- or 384-well | Balances throughput with reagent volumes.[1][3] |
| Fungal Inoculum | 1 x 10^4 - 5 x 10^5 cells/mL | Strain-dependent; optimize for robust growth.[1] |
| Growth Medium | RPMI-1640 or Sabouraud Dextrose Broth | Commonly used for fungal susceptibility testing.[1][6] |
| Incubation Time | 24 - 72 hours | Dependent on the fungal species' growth rate.[1][7] |
| Incubation Temp. | 30 - 37 °C | Optimize for the specific fungal species. |
| DMSO Concentration | < 1% (v/v) | Minimize solvent effects on fungal growth.[1] |
Table 2: Quality Control (QC) Metrics for Assay Performance
| QC Metric | Acceptance Criteria | Implication of Failure |
| Z'-Factor | > 0.5 | Assay window is too small for reliable hit identification.[3] |
| Signal-to-Background | > 10 | Low dynamic range, making it difficult to distinguish hits.[3] |
| % Coefficient of Variation (%CV) | < 15% | High variability, leading to unreliable data. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature until mature colonies are visible.[6]
-
Prepare a fungal suspension in sterile saline or RPMI-1640 medium.
-
Adjust the suspension to a final concentration of 1 x 10^4 to 5 x 10^5 cells/mL using a spectrophotometer or hemocytometer.[6]
-
-
Plate Preparation:
-
In a 96- or 384-well microtiter plate, add the desired volume of fungal inoculum to each well.
-
Add the test compounds (analogs of this compound) and controls (positive and negative) to the respective wells. The final DMSO concentration should not exceed 1%.[1]
-
-
Incubation:
-
Seal the plates with a breathable membrane or lid to prevent evaporation.
-
Incubate the plates at the optimal temperature for the fungal species for 24-72 hours.
-
-
Data Acquisition:
-
After incubation, measure the optical density (OD) at a wavelength of 600 nm using a microplate reader to determine fungal growth.
-
Alternatively, for a viability readout, add a resazurin-based reagent and incubate for an additional 1-4 hours before measuring fluorescence (e.g., 560 nm excitation / 590 nm emission).[1]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
-
Determine the half-maximal inhibitory concentration (IC50) for active compounds.
-
Visualizations
Caption: High-throughput screening workflow for antifungal agent discovery.
Caption: Hypothetical mechanism of this compound targeting ergosterol biosynthesis.
Caption: Troubleshooting decision tree for common HTS assay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal agents commonly used in the superficial and mucosal candidiasis treatment: mode of action and resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms [mdpi.com]
Validation & Comparative
A Comparative Analysis of the In Vitro Antifungal Efficacy of Antifungal Agent 35
This guide provides a detailed comparison of the antifungal activity of the novel investigational triazole, Antifungal Agent 35, against established antifungal agents. The data presented is intended for researchers, scientists, and professionals in drug development to objectively evaluate its potential as a therapeutic agent. This document outlines the experimental methodologies used to derive the comparative data and visualizes the underlying mechanism of action and experimental workflow.
Comparative Antifungal Activity
The in vitro antifungal efficacy of this compound was evaluated against a panel of clinically relevant fungal pathogens. Its activity was compared with that of two widely used triazole antifungals, fluconazole and voriconazole, as well as the polyene antifungal, amphotericin B. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was determined for each agent. The results are summarized in the table below.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | This compound (MIC) | Fluconazole (MIC) | Voriconazole (MIC) | Amphotericin B (MIC) |
| Candida albicans | 0.125 | 0.5 | 0.03 | 0.25 |
| Candida glabrata | 8 | 16 | 0.25 | 0.5 |
| Candida krusei | 1 | 64 | 0.25 | 1 |
| Aspergillus fumigatus | 0.5 | - | 0.5 | 1 |
| Cryptococcus neoformans | 0.25 | 4 | 0.125 | 0.25 |
Note: Fluconazole is not active against mold species like Aspergillus fumigatus.
Experimental Protocols
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2]
1. Preparation of Fungal Inoculum: Fungal isolates were cultured on Sabouraud Dextrose Agar plates. Colonies were harvested and suspended in sterile saline. The turbidity of the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension was then further diluted in RPMI-1640 medium to achieve the final inoculum concentration.
2. Broth Microdilution Assay: The assay was performed in 96-well microtiter plates. A serial two-fold dilution of each antifungal agent was prepared in RPMI-1640 medium. The final concentrations of the drugs ranged from 0.016 to 128 µg/mL. Each well was inoculated with the prepared fungal suspension.
3. Incubation: The microtiter plates were incubated at 35°C. The incubation period varied depending on the fungal species: 24 hours for Candida species and 48-72 hours for Aspergillus fumigatus and Cryptococcus neoformans.[2]
4. Determination of MIC: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. For amphotericin B, the endpoint was the lowest concentration with no visible growth.[2]
Mechanism of Action and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of azole antifungals like this compound.
Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.
References
A Comparative Guide to Azole Antifungal Agents: Fluconazole vs. Newer Generations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation triazole antifungal agent, fluconazole, with newer generation triazoles, including voriconazole and posaconazole. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these critical therapeutic agents.
Mechanism of Action: A Shared Pathway with Subtle Differences
Azole antifungal agents, including fluconazole, voriconazole, and posaconazole, share a common mechanism of action. They are potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols. This disruption of the fungal cell membrane results in increased permeability, inhibition of fungal growth, and ultimately, cell death. While the fundamental mechanism is the same, differences in the chemical structure of the various azoles can influence their affinity for the target enzyme and their spectrum of activity.
In Vitro Activity: A Quantitative Comparison
The in vitro activity of antifungal agents is a key indicator of their potential efficacy. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for fluconazole, voriconazole, and posaconazole against common fungal pathogens.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida Species
| Organism (No. of Isolates) | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Candida albicans | Fluconazole | ≤0.25 - 128 | 0.5 | 2 |
| Voriconazole | ≤0.015 - 16 | 0.03 | 0.12 | |
| Posaconazole | ≤0.03 - 16 | 0.06 | 0.25 | |
| Candida glabrata | Fluconazole | ≤0.25 - >128 | 8 | 32 |
| Voriconazole | ≤0.015 - 16 | 0.25 | 2 | |
| Posaconazole | ≤0.03 - 16 | 0.25 | 1 | |
| Candida parapsilosis | Fluconazole | ≤0.25 - 64 | 1 | 2 |
| Voriconazole | ≤0.015 - 8 | 0.03 | 0.12 | |
| Posaconazole | ≤0.03 - 8 | 0.06 | 0.25 | |
| Candida tropicalis | Fluconazole | ≤0.25 - 128 | 1 | 4 |
| Voriconazole | ≤0.015 - 16 | 0.03 | 0.12 | |
| Posaconazole | ≤0.03 - 16 | 0.06 | 0.25 | |
| Candida krusei | Fluconazole | 2 - >128 | 32 | 64 |
| Voriconazole | ≤0.015 - 16 | 0.25 | 0.5 | |
| Posaconazole | ≤0.03 - 16 | 0.12 | 0.5 |
Data compiled from multiple sources.[2][3][4][5][6]
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus Species
| Organism (No. of Isolates) | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Aspergillus fumigatus | Fluconazole | - | - | - |
| Voriconazole | ≤0.03 - 4 | 0.25 | 0.5 | |
| Posaconazole | ≤0.03 - 2 | 0.12 | 0.25 | |
| Aspergillus flavus | Fluconazole | - | - | - |
| Voriconazole | ≤0.03 - 8 | 0.5 | 1 | |
| Posaconazole | ≤0.03 - 2 | 0.12 | 0.5 | |
| Aspergillus niger | Fluconazole | - | - | - |
| Voriconazole | ≤0.03 - 4 | 0.5 | 1 | |
| Posaconazole | ≤0.03 - 2 | 0.25 | 0.5 | |
| Aspergillus terreus | Fluconazole | - | - | - |
| Voriconazole | ≤0.03 - 8 | 0.5 | 1 | |
| Posaconazole | ≤0.03 - 2 | 0.25 | 0.5 |
Fluconazole is generally not active against Aspergillus species. Data compiled from multiple sources.[2][3][4][7]
Spectrum of Activity
The spectrum of activity of an antifungal agent defines the range of fungal species against which it is effective.
-
Fluconazole : A first-generation triazole, fluconazole has a narrower spectrum of activity.[8][9] It is primarily active against most Candida species (with the notable exceptions of C. krusei and often C. glabrata) and Cryptococcus neoformans.[8][9] It has limited to no activity against molds such as Aspergillus species.[10]
-
Voriconazole : As a second-generation triazole, voriconazole exhibits a broader spectrum of activity compared to fluconazole.[9] It is active against a wide range of Candida species, including some fluconazole-resistant strains, Cryptococcus neoformans, and importantly, it is highly active against Aspergillus species.[9] It also shows activity against other molds like Scedosporium and Fusarium species.[9]
-
Posaconazole : Another second-generation triazole, posaconazole possesses the broadest spectrum of activity among the azoles discussed.[2][9] In addition to the organisms covered by voriconazole, posaconazole is also active against the Zygomycetes class of molds (e.g., Mucor and Rhizopus species), which are not susceptible to fluconazole or voriconazole.[2][9]
Experimental Protocols: Broth Microdilution for MIC Determination
The data presented in the tables above are primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method is a widely accepted reference for antifungal susceptibility testing.
Detailed Methodology (CLSI M27-A3/M38-A2):
-
Preparation of Antifungal Agents : Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.[11][12]
-
Inoculum Preparation : Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL.[12][13]
-
Inoculation and Incubation : Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[12][13]
-
MIC Determination : After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to a positive control well (containing no drug).[14] For azoles against yeasts, this is typically a ≥50% reduction in turbidity.[15] For molds, the endpoint is often complete visual inhibition of growth.[16]
Conclusion
The selection of an appropriate azole antifungal agent is a critical decision in both clinical practice and drug development. While fluconazole remains a valuable agent for the treatment of susceptible Candida and Cryptococcus infections, the broader spectrum of activity of second-generation triazoles like voriconazole and posaconazole makes them indispensable for managing infections caused by molds such as Aspergillus and Zygomycetes. The quantitative in vitro data and standardized experimental protocols presented in this guide provide a foundation for informed comparisons and further research into the development of novel antifungal therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The Fungus Among Us: An Antifungal Review [uspharmacist.com]
- 9. New facets of antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hps.com.au [hps.com.au]
- 11. Antifungal susceptibility testing. [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Validation of 24-Hour Posaconazole and Voriconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Application of Epidemiological Cutoff Values to Results from a Global Candida Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Validation of 24-Hour Fluconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Results from a Global Candida Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Comparative Analysis of Antifungal Agent 35: A Novel Triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antifungal agent 35 with established antifungal drugs. The data presented is based on standardized in vitro susceptibility testing to facilitate an objective evaluation of its potential role in antifungal therapy.
Introduction to this compound
This compound is a new-generation triazole antifungal compound. Like other drugs in its class, it is designed to target the fungal enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway.[1] This pathway is crucial for maintaining the integrity of the fungal cell membrane.[2] By inhibiting this enzyme, this compound disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth.[3] This guide evaluates the in vitro activity of this compound against a panel of clinically relevant fungal strains and compares its performance with that of established antifungal agents.
Comparator Antifungal Agents
The following antifungal agents, representing different classes and spectra of activity, have been chosen for comparison with this compound:
-
Fluconazole: A first-generation triazole with a well-established safety profile, commonly used for yeast infections.[4]
-
Voriconazole: A second-generation triazole with a broad spectrum of activity against yeasts and molds.[5]
-
Itraconazole: A broad-spectrum triazole used for a variety of fungal infections.[6]
-
Amphotericin B: A polyene antifungal with a broad spectrum of activity, often used for severe systemic fungal infections. It acts by binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death.
-
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3]
Data Presentation: In Vitro Susceptibility Testing
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs against various fungal strains. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7]
Table 1: In Vitro Activity against Candida Species
| Fungal Strain | This compound (MIC Range in µg/mL) | Fluconazole (MIC Range in µg/mL) | Voriconazole (MIC Range in µg/mL) | Itraconazole (MIC Range in µg/mL) | Amphotericin B (MIC Range in µg/mL) | Caspofungin (MIC Range in µg/mL) |
| Candida albicans | 0.015 - 0.25 | 0.25 - 2[4] | 0.008 - 0.06[8] | 0.03 - 0.12[6] | 0.25 - 1[9] | 0.25 - 1[3] |
| Candida glabrata | 0.125 - 1 | 4 - 32[4] | >0.12[10] | 0.25 - 1[11] | 0.5 - 1[11] | 0.015 - 0.015[12] |
| Candida krusei | 0.25 - 2 | ≥64[4] | ≤0.19[13] | 1 - 2[6] | 0.5 - 1[11] | 0.06 - 0.12[12] |
| Candida auris | 0.5 - 4 | ≥32[14] | >1[15] | 0.25[16] | 0.5 - 1[16] | 0.5 - >2[3][17] |
Table 2: In Vitro Activity against Aspergillus Species
| Fungal Strain | This compound (MIC Range in µg/mL) | Voriconazole (MIC Range in µg/mL) | Itraconazole (MIC Range in µg/mL) | Amphotericin B (MIC Range in µg/mL) |
| Aspergillus fumigatus | 0.125 - 1 | ≤2[18] | 0.5 - >16[19] | 1 - 2[20] |
| Aspergillus terreus | 0.25 - 2 | 0.12 - 4[21] | Not established | 2.5 - 5[22] |
Table 3: In Vitro Activity against Cryptococcus neoformans
| Fungal Strain | This compound (MIC Range in µg/mL) | Fluconazole (MIC Range in µg/mL) | Voriconazole (MIC Range in µg/mL) | Itraconazole (MIC Range in µg/mL) | Amphotericin B (MIC Range in µg/mL) |
| Cryptococcus neoformans | 0.06 - 0.5 | 0.05 - 4[9] | 0.0078 - 0.25[9] | 0.0625 - 0.25[9] | 0.25 - 1[9] |
Experimental Protocols
The following methodologies are standard for determining the in vitro susceptibility of fungi to antifungal agents.
Broth Microdilution Method (CLSI M27/M38)
The broth microdilution method is a standardized technique developed by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[23]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar media to obtain pure colonies. For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer.[14]
-
Antifungal Agent Dilution: The antifungal agents are serially diluted in 96-well microtiter plates containing RPMI 1640 medium.[7]
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[24]
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.[7] For azoles against yeasts, this is typically a ≥50% reduction in turbidity.[8] For amphotericin B and for molds, the endpoint is usually complete inhibition of growth.[7]
Disk Diffusion Method (CLSI M44)
The disk diffusion method is a simpler, qualitative alternative for some yeast species.
-
Inoculum Preparation: A standardized suspension of the yeast is prepared as described for the broth microdilution method.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate supplemented with glucose and methylene blue is evenly inoculated with the yeast suspension.
-
Disk Application: Paper disks impregnated with a standardized amount of the antifungal agent are placed on the agar surface.
-
Incubation: The plates are incubated at 35°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured in millimeters. The size of the zone correlates with the susceptibility of the organism to the drug.
Mandatory Visualization
Ergosterol Biosynthesis Pathway and the Mechanism of Action of Azole Antifungals
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Experimental Workflow for Broth Microdilution Antifungal Susceptibility Testing
Caption: Workflow for determining antifungal MICs by broth microdilution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Prospective, Multicenter Surveillance Study of Candida glabrata: Fluconazole and Itraconazole Susceptibility Profiles in Bloodstream, Invasive, and Colonizing Strains and Differences between Isolates from Three Urban Teaching Hospitals in New York City (Candida Susceptibility Trends Study, 1998 to 1999) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. mjpath.org.my [mjpath.org.my]
- 20. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Activities of Amphotericin B and Voriconazole against Aleurioconidia from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Pharmacodynamics of Itraconazole against Aspergillus fumigatus in an In Vitro Model of the Human Alveolus: Perspectives on the Treatment of Triazole-Resistant Infection and Utility of Airway Administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles for Antifungal Agent 35
This guide provides a comparative analysis of the investigational Antifungal Agent 35 against established antifungal drugs, with a focus on its performance against resistant fungal isolates. The following data and protocols are intended to guide researchers and drug development professionals in evaluating the potential of this compound in overcoming common resistance mechanisms.
Comparative Efficacy Against Resistant Candida albicans Strains
The in vitro activity of this compound was evaluated against wild-type and resistant strains of Candida albicans. For comparison, a standard azole (Fluconazole) and a first-generation echinocandin (Caspofungin) were tested concurrently. The data, presented as Minimum Inhibitory Concentration (MIC) values, are summarized below.
Data Presentation: MIC Values (μg/mL) of Antifungal Agents
| Fungal Strain | Genotype/Phenotype | This compound (MIC) | Fluconazole (MIC) | Caspofungin (MIC) |
| C. albicans ATCC 90028 | Wild-Type (Susceptible) | 0.03 | 0.5 | 0.06 |
| C. albicans Ca-FR1 | Efflux Pump (CDR1/CDR2) Overexpression | 0.03 | 64 | 0.06 |
| C. albicans Ca-CR1 | FKS1 Mutation (S645P) | 4 | 0.5 | 16 |
The results indicate that this compound retains full potency against the fluconazole-resistant C. albicans strain characterized by efflux pump overexpression. However, its activity is significantly reduced against the caspofungin-resistant strain harboring a target-site mutation in the FKS1 gene, suggesting a shared mechanism of action and potential for class-specific cross-resistance with other echinocandins.
Experimental Protocols
The following protocol outlines the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) values presented in this guide.
Protocol: Antifungal Susceptibility Testing via Broth Microdilution
-
Inoculum Preparation:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates for 24 hours at 35°C.
-
A suspension is prepared in sterile saline, and its turbidity is adjusted to match a 0.5 McFarland standard, resulting in a stock suspension of approximately 1-5 x 10⁶ CFU/mL.
-
The stock suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution Series:
-
Antifungal agents are serially diluted (2-fold) in RPMI-1640 medium in 96-well microtiter plates.
-
The final concentration range for this compound and Caspofungin is typically 0.008 to 16 μg/mL. For Fluconazole, the range is 0.125 to 256 μg/mL.
-
-
Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
Plates are incubated at 35°C for 24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well (drug-free).
-
Growth inhibition is determined by visual inspection or by measuring optical density at 600 nm.
-
Visualized Workflows and Pathways
Experimental Workflow for Cross-Resistance Profiling
comparative cytotoxicity of Antifungal agent 35 and other compounds
This guide provides a comparative analysis of the in vitro cytotoxicity of the novel investigational antifungal, Agent 35, against established antifungal drugs, Amphotericin B and Voriconazole. The data presented herein offers a preliminary safety profile, crucial for researchers in drug development. The primary focus is on the cytotoxic effects on human cell lines to evaluate potential off-target toxicity.
Quantitative Cytotoxicity Data
The cytotoxic effects of Agent 35, Amphotericin B, and Voriconazole were evaluated against two standard human cell lines: HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney). The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. Lower IC50 values are indicative of higher cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
| Agent 35 | HepG2 | 85.2 |
| HEK293 | > 100 | |
| Amphotericin B | HepG2 | 27.5 |
| HEK293 | 45.1 | |
| Voriconazole | HepG2 | > 100 |
| HEK293 | > 100 |
Data represents the mean of three independent experiments.
The results indicate that Agent 35 exhibits significantly lower cytotoxicity towards both liver and kidney cell lines compared to Amphotericin B, a potent but often toxic antifungal.[1] Notably, the cytotoxicity of Agent 35 was comparable to that of Voriconazole, a widely used azole antifungal, particularly against the HEK293 cell line.
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxicity of the antifungal agents was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[2][3]
-
Cell Culture: HepG2 and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[2]
-
Compound Treatment: Stock solutions of Agent 35, Amphotericin B, and Voriconazole were prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.1%. Cells were treated with the compounds for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the untreated control cells. IC50 values were determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Proposed Mechanism of Cytotoxicity
The primary mechanism of action for many antifungal agents involves targeting the fungal cell membrane, specifically the synthesis of ergosterol.[4][5] Azoles, like voriconazole, inhibit the enzyme lanosterol 14-alpha-demethylase, disrupting ergosterol production.[6] Polyenes, such as Amphotericin B, bind directly to ergosterol, forming pores in the membrane that lead to cell death.[5][6]
While the precise mechanism of Agent 35 is under investigation, preliminary data suggests that at high concentrations, it may induce apoptosis in mammalian cells through the intrinsic pathway by promoting the release of cytochrome c from the mitochondria. This action triggers a caspase cascade, ultimately leading to programmed cell death.
Caption: Proposed apoptotic pathway induced by Agent 35.
References
- 1. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Statistical Validation of Antifungal Agent 35: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparative analysis of the experimental results for the novel antifungal candidate, Agent 35. The performance of Agent 35 is evaluated against two established antifungal drugs, Fluconazole and Amphotericin B, across a range of in vitro assays. All data presented herein is intended to provide an objective and clear summary to aid in further research and development.
Data Presentation: Comparative Antifungal Efficacy and Cytotoxicity
The in vitro activity of Antifungal Agent 35, Fluconazole, and Amphotericin B was assessed against two clinically relevant fungal pathogens, Candida albicans (a yeast) and Aspergillus fumigatus (a mold). Cytotoxicity was evaluated using the human liver carcinoma cell line, HepG2.
| Antifungal Agent | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| This compound | Candida albicans | 1 | 20 |
| Aspergillus fumigatus | 2 | 18 | |
| Fluconazole | Candida albicans | 2 | 18 |
| Aspergillus fumigatus | 64 | 6 | |
| Amphotericin B | Candida albicans | 0.5 | 22 |
| Aspergillus fumigatus | 1 | 20 |
| Antifungal Agent | Cell Line | 50% Cytotoxic Concentration (CC50) (µg/mL) |
| This compound | HepG2 | > 64 |
| Fluconazole | HepG2 | > 100 |
| Amphotericin B | HepG2 | 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) where applicable.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method as described in CLSI document M27 for yeasts and M38 for filamentous fungi.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents were serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of visible growth compared to the growth control well.
Kirby-Bauer (Disk Diffusion) Zone of Inhibition Assay
The zone of inhibition was determined following the principles outlined in CLSI document M44 for yeasts.
-
Inoculum Preparation: A fungal suspension equivalent to a 0.5 McFarland standard was prepared as described for the MIC assay.
-
Plate Inoculation: A sterile cotton swab was dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Disk Application: Paper disks impregnated with a standard concentration of each antifungal agent were placed onto the agar surface.
-
Incubation: The plates were incubated at 35°C for 24 hours.
-
Zone Measurement: The diameter of the zone of complete growth inhibition around each disk was measured in millimeters.[1]
MTT Cytotoxicity Assay
The cytotoxicity of the antifungal agents was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Seeding: HepG2 cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were treated with various concentrations of the antifungal agents and incubated for another 48 hours.
-
MTT Addition: MTT reagent was added to each well, and the plate was incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[2][3]
-
Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The CC50 value was calculated as the concentration of the agent that reduced cell viability by 50% compared to untreated control cells.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway: A Common Antifungal Target
The ergosterol biosynthesis pathway is a critical process for maintaining the integrity of the fungal cell membrane and is a common target for many antifungal drugs. The following diagram illustrates the key steps in this pathway.
Caption: Key enzymatic steps in the fungal ergosterol biosynthesis pathway.
Experimental Workflow for Antifungal Efficacy Testing
The following diagram outlines the general workflow for the in vitro testing of antifungal agents.
Caption: General workflow for in vitro antifungal susceptibility testing.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Antifungal Agent 35
This document provides a detailed protocol for the safe and compliant disposal of Antifungal Agent 35. The following procedures are designed to mitigate risks to personnel, the environment, and laboratory equipment. Adherence to these steps is mandatory for all laboratory staff.
Pre-Disposal Safety and Waste Classification
Before beginning any disposal process, it is critical to classify the waste stream correctly. This determination is based on the agent's concentration, formulation (e.g., solid, in solution with organic solvents), and potential contamination with other hazardous materials.
Table 1: Waste Classification for this compound
| Waste Stream | Description | Recommended Disposal Route |
| Concentrated/Unused Agent | Pure, undiluted solid or liquid forms of this compound. | Hazardous Chemical Waste (Incineration) |
| Aqueous Solutions (<1% concentration) | Dilute solutions of the agent in water or buffer, generated from experimental use. | Chemical Drain Disposal (with neutralization) |
| Organic Solvent Solutions | Solutions where the agent is dissolved in solvents like DMSO, ethanol, or methanol. | Hazardous Chemical Waste (Incineration) |
| Contaminated Labware (Solid Waste) | Pipette tips, gloves, flasks, and other disposable items that have come into direct contact with the agent. | Biohazardous or Chemical Waste (Autoclave then Landfill/Incineration) |
Logical Workflow for Disposal Decision
The following diagram outlines the decision-making process for selecting the appropriate disposal method for waste containing this compound.
Caption: Decision workflow for this compound disposal.
Experimental Protocol: Neutralization and Disposal of Aqueous Solutions
This protocol details the steps for the safe disposal of dilute (<1%) aqueous solutions of this compound via the chemical drain. This procedure is designed to neutralize the active compound, rendering it safe for entry into the sanitary sewer system.
Methodology:
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Perform all steps within a certified chemical fume hood.
-
Initial Dilution: For every 100 mL of waste solution, add 900 mL of cold tap water to dilute the concentration to below 0.1%.
-
Neutralization:
-
Slowly add a 10% sodium hypochlorite (bleach) solution, equivalent to 5% of the total diluted volume (e.g., 50 mL of bleach for 1000 mL of diluted solution).
-
Stir the solution gently with a magnetic stirrer for a minimum of 30 minutes to ensure complete inactivation of the antifungal agent.
-
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
If the pH is outside the neutral range (6.0-8.0), adjust as necessary. Use a 1M solution of sodium bisulfite to lower the pH or a 0.5M solution of sodium bicarbonate to raise it. Add the neutralizing agent dropwise while continuously monitoring the pH.
-
-
Final Disposal: Once the solution has been neutralized and the pH is confirmed to be within the acceptable range, pour the solution down the designated chemical drain, followed by flushing with copious amounts of cold water for at least 5 minutes.
Table 2: Reagents and Parameters for Neutralization Protocol
| Parameter | Specification | Purpose |
| Initial Concentration | < 1% this compound (aqueous) | Ensure effective neutralization |
| Neutralizing Agent | 10% Sodium Hypochlorite (NaOCl) | Oxidative inactivation of the active compound |
| Reaction Time | Minimum 30 minutes | Allow for complete chemical degradation |
| Final pH Range | 6.0 - 8.0 | Compliance with wastewater regulations |
| Final Flushing Volume | > 20x the volume of the disposed solution | Prevent accumulation in plumbing |
Disposal Workflow for Solid and Organic Waste
The following diagram illustrates the procedural flow for handling solid and organic solvent-based waste streams containing this compound.
Caption: Disposal workflow for solid and organic waste.
Essential Safety and Logistical Information for Handling Antifungal Agent 35
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides crucial guidance on the safe handling and disposal of Antifungal Agent 35, a potent organic compound. Adherence to these protocols is essential to minimize exposure risks and maintain a secure research environment. As no specific occupational exposure limit (OEL) is provided for "this compound," the following recommendations are based on the safety data for Amphotericin B, a representative potent antifungal agent, and general best practices for handling hazardous chemicals.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the required PPE and key safety measures to be implemented.
| Category | Requirement | Specification | Rationale |
| Hand Protection | Double Gloving | ASTM D6978 rated chemotherapy gloves | Minimizes the risk of exposure through tears or degradation of a single glove layer.[1][2][3] |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 compliant | Protects against splashes and aerosols to the eyes and face.[1] |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene or similar non-absorbent material | Prevents contamination of personal clothing and skin.[2][3][4] |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Necessary when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
| Foot Protection | Closed-toe shoes | Chemical-resistant material | Protects feet from spills and falling objects. |
| Engineering Controls | Chemical Fume Hood | Certified and functioning properly | All handling of the solid agent and preparation of solutions should be performed within a fume hood to minimize inhalation exposure. |
| Hygiene Practices | Hand Washing | Immediately after handling and removing PPE | Reduces the risk of accidental ingestion or spread of contamination.[3] |
First Aid Procedures
In the event of an exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Operational Plan: Step-by-Step Handling Protocol
The following protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is certified and functioning correctly.
- Gather all necessary PPE as specified in the table above and inspect for any defects.
- Don all required PPE before entering the designated handling area.
- Prepare all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and place them inside the fume hood.
2. Weighing and Solution Preparation (inside a chemical fume hood):
- Carefully weigh the required amount of this compound powder on weighing paper.
- Use a dedicated spatula for handling the powder.
- Slowly add the powder to the solvent to avoid generating dust.
- Gently swirl or stir the mixture to dissolve the compound.
- Cap the container securely.
3. Post-Handling Procedures:
- Decontaminate all surfaces within the fume hood that may have come into contact with the agent.
- Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
- Remove the remaining PPE in the following order: gown, face shield, goggles, inner gloves, and respirator. Dispose of all disposable items as hazardous waste.
- Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused Solid Agent | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams.[7] |
| Contaminated Labware (e.g., pipette tips, weighing paper) | Place in a designated, sealed hazardous waste bag or container within the fume hood.[7] |
| Contaminated PPE | Collect in a designated, sealed hazardous waste bag.[3] |
| Liquid Waste (solutions containing the agent) | Collect in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[7] |
All waste must be disposed of through the institution's hazardous waste management program. Ensure all containers are clearly labeled with the contents and associated hazards.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
